N-Me-N-bis(PEG2-propargyl)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNULRWBMWQMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of N-Me-N-bis(PEG2-propargyl): A Technical Primer
For Immediate Release
Shanghai, China – December 5, 2025 – N-Me-N-bis(PEG2-propargyl) is a bifunctional crosslinker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed examination of its molecular structure, elucidating the key functional components that underpin its utility in modern chemical biology and pharmaceutical research.
Core Structural Features
N-Me-N-bis(PEG2-propargyl) is a tertiary amine featuring a central nitrogen atom bonded to a methyl group and two identical polyethylene (B3416737) glycol (PEG) chains, each terminated with a reactive propargyl group. The systematic IUPAC name for this compound is N-methyl-N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine.[1][2] The molecular formula is C15H25NO4, with a molecular weight of approximately 283.4 g/mol .[3]
The molecule's architecture can be deconstructed into three primary components:
-
Central Tertiary Amine Core: At the heart of the structure lies a nitrogen atom bonded to a methyl (-CH3) group and the two PEGylated arms. This tertiary amine core provides a stable, non-reactive branching point for the functional arms.
-
Dual PEG2 Linkers: Extending from the central nitrogen are two identical short polyethylene glycol chains. Each "PEG2" unit consists of two repeating ethylene (B1197577) glycol monomers (-CH2CH2O-), forming a flexible and hydrophilic spacer arm. The full structure of each arm attached to the nitrogen is a 2-(2-oxyethoxy)ethyl group. The hydrophilic nature of these PEG linkers is crucial for improving the solubility and pharmacokinetic properties of molecules to which they are conjugated.
-
Terminal Propargyl Groups: Each of the PEG2 arms is capped with a propargyl group (-CH2C≡CH). This functional group contains a terminal alkyne, which is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5][6] This allows for the efficient and specific covalent linkage of N-Me-N-bis(PEG2-propargyl) to molecules bearing an azide (B81097) group, forming a stable triazole linkage.[5][6][7]
Molecular and Chemical Data Summary
The following table summarizes the key chemical identifiers and properties of N-Me-N-bis(PEG2-propargyl).
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine | [1][2] |
| CAS Number | 1835759-84-6 | [3][8] |
| Molecular Formula | C15H25NO4 | [3] |
| Molecular Weight | 283.4 g/mol | [3][9] |
| Purity | Typically ≥95% or ≥98% | [3][10] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage | -20°C | [3] |
Experimental Protocols: Application in Click Chemistry
The primary utility of N-Me-N-bis(PEG2-propargyl) is as a linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A generalized experimental protocol for conjugating this linker to an azide-containing molecule (Molecule-N3) is provided below.
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-functionalized molecule (Molecule-N3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve N-Me-N-bis(PEG2-propargyl) and the azide-containing molecule in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Allow the reaction to proceed at room temperature with stirring. Reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Upon completion, the resulting conjugate can be purified using standard chromatographic techniques (e.g., HPLC, column chromatography) to remove excess reagents and byproducts.
Visualizing the Molecular Structure
The logical relationship and connectivity of the atoms within N-Me-N-bis(PEG2-propargyl) are depicted in the following diagram.
Caption: 2D structure of N-Me-N-bis(PEG2-propargyl).
References
- 1. 1835759-84-6|N-methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine|N-methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine|-范德生物科技公司 [bio-fount.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Me-N-bis(PEG2-propargyl) Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 6. cenmed.com [cenmed.com]
- 7. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]
- 8. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
N-Me-N-bis(PEG2-propargyl): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Me-N-bis(PEG2-propargyl), a key bifunctional linker in the field of targeted protein degradation and bioconjugation.
Core Chemical Properties and IUPAC Nomenclature
N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based molecule functionalized with two terminal alkyne groups. This structure makes it an ideal linker for covalently connecting two different molecular entities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its PEG spacer enhances solubility and provides flexibility, which is often crucial for its biological applications.
The systematic IUPAC name for this compound is N-Methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine .
A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical Properties of N-Me-N-bis(PEG2-propargyl)
| Property | Value | Source(s) |
| CAS Number | 1835759-84-6 | [1] |
| Molecular Formula | C₁₅H₂₅NO₄ | [1] |
| Molecular Weight | 283.37 g/mol | [1] |
| Appearance | Not specified (typically a solid or oil) | N/A |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | N/A |
| Purity | Typically >95% | N/A |
| Storage | Recommended storage at -20°C. | N/A |
Role in PROTAC Technology and Targeted Protein Degradation
N-Me-N-bis(PEG2-propargyl) is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The general mechanism of PROTAC action is depicted in the signaling pathway diagram below.
References
The Pivotal Role of the PEG2 Spacer in N-Me-N-bis(PEG2-propargyl) Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of the final construct's efficacy, selectivity, and physicochemical properties. The N-Me-N-bis(PEG2-propargyl) moiety has emerged as a valuable building block, offering a unique combination of a short, hydrophilic spacer and dual reactive handles for click chemistry. This technical guide provides an in-depth exploration of the role of the polyethylene (B3416737) glycol (PEG) 2 spacer in the context of the N-Me-N-bis(PEG2-propargyl) functional core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
The core functionality of N-Me-N-bis(PEG2-propargyl) lies in its utility as a PEG-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is not merely a passive spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][]
The Multifaceted Role of the PEG2 Spacer
The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, imparts several crucial properties to the N-Me-N-bis(PEG2-propargyl) linker and, consequently, to the resulting bioconjugate or PROTAC.
1. Enhanced Solubility and Physicochemical Properties:
One of the primary challenges in drug development is the poor aqueous solubility of many small molecule inhibitors.[7] The hydrophilic nature of the PEG2 spacer significantly enhances the water solubility of the overall molecule.[4][8] This improved solubility can facilitate formulation and administration, as well as improve the pharmacokinetic profile of the drug. By increasing the hydrophilicity of the linker region, the PEG2 spacer can help to mitigate the often lipophilic nature of the attached ligands, leading to a more favorable overall physicochemical profile.
2. Optimized Flexibility and Ternary Complex Formation:
The flexibility of the linker is a critical parameter in PROTAC design.[] A linker with appropriate flexibility can facilitate the optimal positioning of the target protein and the E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination.[5] The short and flexible nature of the PEG2 spacer allows for a degree of conformational freedom, enabling the PROTAC to adopt a favorable conformation for ternary complex formation. However, its limited length also prevents excessive flexibility, which could lead to an entropic penalty upon binding and a less stable complex.[3]
3. Steric Hindrance and Linker Length Optimization:
The length of the linker is a finely tuned parameter in PROTAC development. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[][9] Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[9] The PEG2 spacer provides a relatively short and defined linker length. While the optimal linker length is target-dependent, comparative studies have shown that shorter PEG linkers can be highly effective. For instance, in some systems, PROTACs with shorter linkers have demonstrated superior degradation potency compared to those with longer linkers.[3]
4. The N-Me-N-bis(PEG2-propargyl) Moiety as a Click Chemistry Hub:
The N-Me-N-bis(PEG2-propargyl) structure features two terminal propargyl groups, which are reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][10][11] This allows for the efficient and specific conjugation of two different azide-containing molecules, such as a target protein ligand and an E3 ligase ligand, in a modular and reliable fashion.[3] The central tertiary amine with a methyl group can also influence the overall basicity and conformation of the linker.
Quantitative Data on Linker Length and PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from comparative studies on the impact of linker length on PROTAC degradation efficiency, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) |
| PROTAC 1 | No PEG linker | > 5 | < 20 |
| PROTAC 2 | 1 PEG unit | > 5 | ~40 |
| PROTAC 3 | 2 PEG units | < 0.5 | > 80 |
| PROTAC 4 | 4-5 PEG units | < 0.5 | > 80 |
This data illustrates that for BRD4 degradation, PROTACs with 2 or more PEG units show significantly improved potency compared to those with shorter or no PEG linkers.
Table 2: Comparative Degradation Efficiency of TBK1-Targeting PROTACs with Varying Linker Atom Length [3]
| PROTAC | Linker Atom Length | DC50 (nM) | Dmax (%) |
| PROTAC A | < 12 | No degradation | 0 |
| PROTAC B | 12 | > 1000 | < 20 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
This data for TBK1-targeting PROTACs highlights that a minimum linker length is required for degradation activity, with a clear optimal length for achieving maximum potency.
Experimental Protocols
1. General Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a PROTAC using an azide-functionalized target protein ligand, an azide-functionalized E3 ligase ligand, and N-Me-N-bis(PEG2-propargyl) as the linker.
Materials:
-
Azide-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H2O)[7]
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the azide-functionalized ligands, N-Me-N-bis(PEG2-propargyl), CuSO4, and TBTA in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized target protein ligand (1 equivalent) and N-Me-N-bis(PEG2-propargyl) (0.5 equivalents) in the chosen solvent.
-
Add the CuSO4 solution (e.g., 0.1 equivalents) and the TBTA solution (e.g., 0.1 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
-
First Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 equivalent).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the first coupling is complete, the azide-functionalized E3 ligase ligand (1 equivalent) is added to the reaction mixture.
-
-
Second Click Reaction:
-
Add a fresh portion of CuSO4, TBTA, and sodium ascorbate to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by LC-MS until the formation of the final PROTAC is complete.
-
-
Purification:
-
Quench the reaction by exposing it to air or by adding a chelating agent.
-
Purify the crude PROTAC using preparative HPLC to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
-
2. General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation [5]
This protocol outlines a standard workflow for assessing the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane thoroughly and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizing Key Pathways and Workflows
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC utilizing a PEG2 linker.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The PEG2 spacer within the N-Me-N-bis(PEG2-propargyl) functional core plays a critical and multifaceted role in the design and function of advanced bioconjugates, particularly PROTACs. Its ability to enhance solubility, provide optimal flexibility, and contribute to a defined linker length underscores the importance of rational linker design in modern drug discovery. The dual propargyl groups further enhance its utility, providing a versatile platform for modular synthesis via click chemistry. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined and functionalized linkers such as N-Me-N-bis(PEG2-propargyl) will undoubtedly be instrumental in the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 12. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
The Bifunctional Nature of N-Me-N-bis(PEG2-propargyl): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bifunctional linker, N-Me-N-bis(PEG2-propargyl), a versatile tool in modern drug development and bioconjugation. This document outlines its core properties, highlights its role in creating complex biomolecular architectures, and provides detailed experimental protocols for its application.
Core Properties and Bifunctional Nature
N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based molecule characterized by a central methylamino group and two terminal propargyl groups. This unique structure imparts a bifunctional nature, making it an ideal linker for crosslinking and synthesizing heterobifunctional molecules. The two terminal alkyne moieties are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction. This allows for the stable and specific conjugation of two different azide-containing molecules.
The integrated PEG2 spacers enhance the solubility and reduce the aggregation of the resulting conjugates, which is particularly beneficial for hydrophobic drug molecules. These properties make N-Me-N-bis(PEG2-propargyl) a valuable component in the construction of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In the context of PROTACs, this linker can be used to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.
Physicochemical Properties of N-Me-N-bis(PEG2-propargyl)
| Property | Value |
| Chemical Formula | C15H25NO4 |
| Molecular Weight | 283.4 g/mol |
| CAS Number | 1835759-84-6 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Functional Groups | 2 x Terminal Alkyne, 1 x Tertiary Amine |
| Storage | -20°C for long-term storage |
Experimental Workflow for Bifunctional Conjugation
The bifunctional nature of N-Me-N-bis(PEG2-propargyl) allows for a sequential or one-pot conjugation to two different azide-containing molecules. The following diagram illustrates a typical experimental workflow for the synthesis of a heterobifunctional conjugate.
Caption: A generalized workflow for the two-step synthesis of a heterobifunctional conjugate using N-Me-N-bis(PEG2-propargyl).
Detailed Experimental Protocols
The following protocols are generalized procedures for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a bifunctional alkyne linker like N-Me-N-bis(PEG2-propargyl). These should be optimized for specific substrates and applications.
Materials and Reagents
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-functionalized molecule A
-
Azide-functionalized molecule B
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol for Sequential Two-Step Conjugation
This protocol is suitable for creating a heterobifunctional conjugate where two different azide-containing molecules are attached to the linker.
Step 1: Synthesis of the Mono-conjugated Intermediate
-
In a clean, dry reaction vial, dissolve Azide-Molecule A (1.0 equivalent) and N-Me-N-bis(PEG2-propargyl) (1.1 equivalents) in a suitable solvent mixture (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
To the stirred solution of the azide (B81097) and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the mono-conjugated intermediate can be purified by RP-HPLC to remove unreacted starting materials.
Step 2: Synthesis of the Final Heterobifunctional Conjugate
-
Dissolve the purified mono-conjugated intermediate (1.0 equivalent) and Azide-Molecule B (1.2 equivalents) in a suitable solvent system.
-
Prepare fresh solutions of sodium ascorbate (0.2 equivalents) and CuSO₄·5H₂O (0.1 equivalents) as described in Step 1.
-
Add the sodium ascorbate and copper sulfate solutions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final heterobifunctional conjugate by RP-HPLC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Conclusion
N-Me-N-bis(PEG2-propargyl) is a valuable and versatile bifunctional linker for researchers in drug development and chemical biology. Its two terminal propargyl groups, combined with the beneficial properties of the PEG spacers, enable the efficient synthesis of complex molecular constructs through click chemistry. The protocols and workflow provided in this guide offer a solid foundation for the application of this linker in the creation of novel therapeutics and research tools. While specific reaction conditions may require optimization, the principles outlined here will facilitate the successful use of N-Me-N-bis(PEG2-propargyl) in a variety of bioconjugation applications.
A Beginner's Guide to Targeted Protein Degradation with N-Me-N-bis(PEG2-propargyl)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to completely eliminate the protein from the cell.[1] This is achieved by hijacking the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively tag and degrade disease-causing proteins.[2][3] This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and sustained therapeutic effect.[4][5]
At the heart of many TPD strategies are proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[5][6] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3][7] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins.[2][8]
The Role of N-Me-N-bis(PEG2-propargyl) in PROTAC Design
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[6][9] N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker that is increasingly utilized in the synthesis of PROTACs.[10] Its key features include:
-
PEG Backbone: The PEG component enhances the solubility and cell permeability of the PROTAC molecule.
-
Dual Propargyl Groups: It possesses two terminal alkyne (propargyl) groups, making it an ideal building block for click chemistry reactions.[10] Specifically, it can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, allowing for the efficient and modular assembly of PROTACs.[1]
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically evaluated based on its ability to induce the degradation of the target protein. Key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration.
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase.
-
Ternary Complex Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the other.
The following tables provide representative quantitative data for PROTACs targeting KRAS and BCL-XL, demonstrating the type of data researchers would generate to evaluate their own PROTACs.
Table 1: Illustrative Degradation Efficiency of a KRAS G12C PROTAC
| Cell Line | DC50 (μM) | Dmax (%) |
| NCI-H2030 | 0.50 | >90 |
| SW1573 | 0.76 | >75 |
| NCI-H358 | 0.25 | >90 |
| MIA PaCa-2 | 0.45 | >85 |
| NCI-H23 | 0.60 | >75 |
This data is illustrative and based on the characterization of the KRAS G12C degrader LC-2, which utilizes a PEG-based linker.
Table 2: Illustrative Ternary Complex Formation and Binding Affinity for a BCL-XL PROTAC
| Parameter | Value |
| Binary Binding Affinity | |
| PROTAC to BCL-XL (Kd, nM) | 15 |
| PROTAC to VHL E3 Ligase (Kd, nM) | 85 |
| Ternary Complex Formation | |
| BCL-XL:PROTAC:VHL (AlphaLISA Signal) | Dose-dependent increase |
| Cellular Degradation | |
| DC50 in MOLT-4 cells (nM) | 5 |
| Dmax in MOLT-4 cells (%) | >95 |
This data is a representative example for a BCL-XL PROTAC and is intended to illustrate the types of quantitative measurements performed.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are protocols for key experiments in TPD research.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes the general steps for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is applicable for a linker like N-Me-N-bis(PEG2-propargyl).
Materials:
-
Azide-functionalized warhead (for binding the POI)
-
Alkyne-functionalized E3 ligase ligand (or vice versa)
-
N-Me-N-bis(PEG2-propargyl) linker (or other alkyne-containing linker)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)
Procedure:
-
Dissolve the azide-functionalized warhead and the alkyne-functionalized E3 ligase ligand in the chosen solvent.
-
Add the N-Me-N-bis(PEG2-propargyl) linker to the reaction mixture. The stoichiometry will depend on whether a 1:1 or 2:1 (warhead:linker) conjugation is desired.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water to remove the copper catalyst.
-
The crude PROTAC is then purified using preparative HPLC.
-
The final product should be characterized by LC-MS and NMR to confirm its identity and purity.[2]
Protocol 2: Quantitative Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein (e.g., KRAS) in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MIA PaCa-2 for KRAS G12C)
-
PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-β-actin or another loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or with DMSO as a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate it with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex. This example focuses on BCL-XL.
Materials:
-
Recombinant His-tagged BCL-XL protein
-
Recombinant GST-tagged VHL-ElonginB-ElonginC (VCB) E3 ligase complex
-
PROTAC of interest
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA anti-GST Donor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well microplate, add the His-tagged BCL-XL protein, the GST-tagged VCB complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Add the AlphaLISA anti-His Acceptor beads and incubate in the dark for 1 hour.
-
Add the AlphaLISA anti-GST Donor beads and incubate in the dark for another hour.
-
Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.
-
A "hook effect" is often observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that compete with the ternary complex.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in targeted protein degradation.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: Simplified KRAS signaling pathway and the intervention point for a KRAS-targeting PROTAC.
Caption: The role of BCL-XL in apoptosis and its targeting by a PROTAC.
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, and PROTACs are at the forefront of this exciting field. Linkers such as N-Me-N-bis(PEG2-propargyl) are valuable tools for the modular and efficient synthesis of these novel therapeutic agents. While specific data for PROTACs containing this particular linker remains to be published, the principles, protocols, and data analysis methods outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate their own PROTACs. As the field of TPD continues to evolve, the systematic exploration of novel linkers, warheads, and E3 ligase ligands will undoubtedly lead to the development of new and effective therapies for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
The Cornerstone of Bioconjugation: A Technical Guide to N-Me-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the choice of a linker molecule is paramount to the success of novel therapeutics and diagnostics. N-Me-N-bis(PEG2-propargyl) has emerged as a critical tool, offering a unique branched architecture that imparts significant advantages in the construction of complex biomolecular conjugates. This in-depth technical guide delves into the fundamental principles of utilizing N-Me-N-bis(PEG2-propargyl), providing a comprehensive overview of its properties, applications, and the methodologies for its effective implementation.
Core Principles of N-Me-N-bis(PEG2-propargyl) in Bioconjugation
N-Me-N-bis(PEG2-propargyl) is a homobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by a central N-methyl amine core from which two short PEG chains (two ethylene (B1197577) glycol units each) extend, terminating in chemically reactive propargyl groups. This distinct architecture underpins its utility in bioconjugation.
The terminal propargyl groups are specifically designed to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is highly efficient and specific, forming a stable triazole linkage with molecules bearing an azide (B81097) functional group.[1][2][3] The reaction's bio-orthogonality ensures that it proceeds with minimal interference from other functional groups present in complex biological molecules, making it an ideal strategy for conjugating sensitive biomolecules such as proteins, peptides, and nucleic acids.
The PEG component of the linker confers several beneficial properties to the resulting bioconjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[][5] Its inclusion can enhance the aqueous solubility and stability of the conjugate, reduce aggregation, and prolong its circulation half-life in vivo by increasing its hydrodynamic radius and shielding it from proteolytic degradation and renal clearance.[][5][6]
The branched nature of N-Me-N-bis(PEG2-propargyl) offers distinct advantages over linear PEG linkers. Studies have shown that branched PEG conjugates can exhibit superior pharmacokinetic profiles compared to their linear counterparts.[1][5][7] This is particularly evident in antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), where the branched structure can more effectively shield the hydrophobic payload, leading to slower clearance rates and increased plasma exposure.[5][6]
Key Physicochemical and Functional Properties
A clear understanding of the physicochemical properties of N-Me-N-bis(PEG2-propargyl) is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C15H25NO4 | [2] |
| Molecular Weight | 283.4 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [2] |
| Storage Conditions | -20°C | [2] |
| Reactive Groups | Two terminal propargyl (alkyne) groups | [1][2][3] |
| Reaction Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | [1][2][3] |
Applications in Drug Development and Research
The unique properties of N-Me-N-bis(PEG2-propargyl) make it a versatile tool in various areas of drug development and biomedical research.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two cytotoxic drug molecules to an antibody, potentially increasing the DAR and, consequently, the therapeutic efficacy. The branched PEG structure can help to mitigate the hydrophobicity of the payload, improving the ADC's overall developability.[][5]
-
PROTACs (Proteolysis Targeting Chimeras): In the synthesis of PROTACs, this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[8]
-
Targeted Drug Delivery: The two propargyl groups can be used to conjugate targeting ligands (e.g., peptides, small molecules) and therapeutic agents to a carrier molecule, creating a targeted drug delivery system.
-
Biomolecule Labeling and Imaging: N-Me-N-bis(PEG2-propargyl) can be used to attach fluorescent dyes or other imaging agents to biomolecules for in vitro and in vivo tracking and visualization.
Experimental Protocols
The following protocols provide a general framework for the use of N-Me-N-bis(PEG2-propargyl) in bioconjugation. Optimization of reaction conditions is crucial for achieving high yields and preserving the function of the biomolecule.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing biomolecule to N-Me-N-bis(PEG2-propargyl).
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
N-Me-N-bis(PEG2-propargyl)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to a known concentration.
-
Dissolve N-Me-N-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO, water) to create a stock solution (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized biomolecule and N-Me-N-bis(PEG2-propargyl). The molar ratio will need to be optimized but a starting point of 1:5 to 1:20 (biomolecule:linker) is recommended.
-
Add the copper-chelating ligand to the reaction mixture. A molar excess of ligand to copper (e.g., 5:1) is often used to protect the biomolecule.
-
Add the CuSO4 solution to the reaction mixture. The final copper concentration typically ranges from 50 µM to 500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is common.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove unreacted linker and catalyst components from the bioconjugate using a suitable purification method such as SEC, dialysis, or tangential flow filtration.
-
Characterization of the Bioconjugate
1. Determination of Drug-to-Antibody Ratio (DAR) for ADCs:
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the conjugated payload. The molar extinction coefficients of both the antibody and the payload are required for this calculation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the quantification of the distribution of DAR values.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits, from which the DAR can be calculated.[9]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the bioconjugate and to quantify the presence of aggregates.
Visualizing the Principles
To further elucidate the concepts described, the following diagrams illustrate key pathways and workflows.
Caption: General experimental workflow for bioconjugation.
Caption: Shielding effect of branched vs. linear linkers.
Conclusion
N-Me-N-bis(PEG2-propargyl) represents a sophisticated and highly valuable tool in the field of bioconjugation. Its unique branched architecture, combined with the proven benefits of PEGylation and the efficiency of click chemistry, provides researchers and drug developers with a powerful means to construct advanced bioconjugates with potentially superior properties. A thorough understanding of its fundamental principles and the careful optimization of experimental protocols are key to harnessing the full potential of this versatile linker in the creation of next-generation therapeutics and diagnostics.
References
- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 3. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Terminal Alkynes in N-Me-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-N-bis(PEG2-propargyl) is a bifunctional, PEG-based linker molecule that has garnered significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring two terminal alkyne groups, allows for versatile conjugation strategies, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive exploration of the reactivity of the terminal alkynes in N-Me-N-bis(PEG2-propargyl), focusing on the two major reaction pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling. This document will detail experimental protocols, present quantitative data for analogous systems, and visualize the relevant biological pathway to aid researchers in leveraging this versatile linker for their specific applications.
Core Reactivity of the Terminal Alkynes
The reactivity of the terminal alkynes in N-Me-N-bis(PEG2-propargyl) is primarily centered around the sp-hybridized carbon atoms, which are susceptible to a variety of addition and coupling reactions. The two most prominent and synthetically useful reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium/Copper-cocatalyzed Sonogashira coupling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2] In the context of N-Me-N-bis(PEG2-propargyl), the two propargyl groups can react with azide-bearing molecules, such as targeting ligands or E3 ligase binders, to form PROTACs or other complex bioconjugates.[3]
| Alkyne Type | Example | Time to 50% Completion (10 µM Cu+) | Time to 90% Completion (10 µM Cu+) | Key Considerations |
| Propargyl Ether | O-propargyl-tyrosine | ~8 min | ~20 min | Excellent combination of reactivity and stability. Analogous to the propargyl groups in N-Me-N-bis(PEG2-propargyl). |
| Secondary Propiolamide | Secondary Propiolamide | ~5 min | ~15 min | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions. |
| Tertiary Propiolamide | Tertiary Propiolamide | ~10 min | ~25 min | Generally fast, but can be slightly slower than secondary propiolamides. |
| N-propargylamide | N-propargylamide | ~12 min | ~28 min | Good reactivity and stability. |
| Propargylamine | Propargylamine | ~15 min | ~30 min | Good reactivity. |
| Propargyl Alcohol | Propargyl Alcohol | ~18 min | ~35 min | Slower than propargyl ethers and amides. |
| Aromatic Alkyne | Phenylacetylene | ~25 min | ~50 min | Generally slower than propargyl derivatives. |
| Aliphatic Alkyne | 1-Heptyne | ~30 min | ~60 min | Generally the slowest among the tested alkynes. |
Disclaimer: The data presented in this table is based on the reactivity of analogous compounds and is intended to serve as a guideline. Actual reaction times for N-Me-N-bis(PEG2-propargyl) may vary depending on the specific reaction conditions and substrates.[4]
This protocol describes a general procedure for the CuAAC reaction of N-Me-N-bis(PEG2-propargyl) with an azide-containing molecule.
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-functionalized molecule (e.g., targeting ligand, E3 ligase binder)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve N-Me-N-bis(PEG2-propargyl) (1.0 eq) and the azide-functionalized molecule (2.0-2.2 eq for bifunctional reaction) in the chosen solvent. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Preparation of Catalyst and Reducing Agent:
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
To the degassed solution of reactants, add the ligand solution (if used) to achieve a final copper-to-ligand ratio of approximately 1:5.
-
Add the sodium ascorbate solution to the reaction mixture (typically 5-10 times the molar concentration of copper).
-
Initiate the reaction by adding the CuSO₄·5H₂O solution. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC. Reactions are often complete within 1-4 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC.
-
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for the synthesis of substituted alkynes and is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[5][6] This reaction offers an alternative strategy for functionalizing the terminal alkynes of N-Me-N-bis(PEG2-propargyl), allowing for the introduction of aromatic or vinylic moieties.
The yield of the Sonogashira coupling is highly dependent on the specific substrates, catalyst system, and reaction conditions. While kinetic data is less commonly reported than for CuAAC, the following table provides representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides, including examples with PEGylated substrates. Generally, high to excellent yields can be achieved with proper optimization.[7][8]
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | >95 |
| 1-Octyne | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 92 |
| Propargyl alcohol | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 85 |
| N-Boc-propargylamine | p-Bromobenzoate | CataCXium A Pd G3 | Et₃N | TPGS-750-M/H₂O/THF | 46 (over 3 steps) |
| HPG-encoded Ubiquitin | 4-Iodobenzamide | Aminopyrimidine-Pd(II) complex | - | Aqueous Buffer | 75 |
Disclaimer: The data in this table is compiled from various sources and represents typical yields for Sonogashira coupling reactions. Actual yields for N-Me-N-bis(PEG2-propargyl) will depend on the specific reaction conditions and coupling partners.[7][8]
This protocol provides a general procedure for the Sonogashira coupling of N-Me-N-bis(PEG2-propargyl) with an aryl or vinyl halide.
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Aryl or vinyl halide (e.g., iodobenzene, bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line or glovebox, and stirring equipment
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the copper(I) iodide co-catalyst (0.5-2.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Add the anhydrous solvent, followed by the aryl or vinyl halide (1.0 eq), N-Me-N-bis(PEG2-propargyl) (0.5-0.45 eq for bifunctional reaction), and the amine base (2-3 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Application in PROTACs: Hijacking the Ubiquitin-Proteasome System
A primary application of N-Me-N-bis(PEG2-propargyl) is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[9][10] The N-Me-N-bis(PEG2-propargyl) linker connects the POI-binding ligand and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.[11]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism by which a PROTAC, utilizing a linker such as N-Me-N-bis(PEG2-propargyl), hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated hijacking of the Ubiquitin-Proteasome System.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using N-Me-N-bis(PEG2-propargyl) typically involves a modular approach, where the POI ligand and the E3 ligase ligand are individually functionalized with either an azide or an alkyne, and then conjugated to the linker. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the synthesis of a PROTAC.
Conclusion
The terminal alkyne groups of N-Me-N-bis(PEG2-propargyl) offer a versatile platform for the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. The high efficiency and orthogonality of the Copper-Catalyzed Azide-Alkyne Cycloaddition make it the preferred method for conjugation, while the Sonogashira coupling provides a valuable alternative for introducing aromatic and vinylic functionalities. A thorough understanding of the reactivity of these terminal alkynes, coupled with optimized experimental protocols, is crucial for the successful design and synthesis of novel therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers in harnessing the full potential of N-Me-N-bis(PEG2-propargyl) in their drug discovery and development endeavors.
References
- 1. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
N-Me-N-bis(PEG2-propargyl) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of N-Me-N-bis(PEG2-propargyl), a bifunctional crosslinker utilized in bioconjugation and drug development.
Core Compound Data
N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal propargyl groups. These alkyne groups are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the stable ligation of azide-containing molecules.[1][2][3][4] The central methylamino core and the hydrophilic PEG2 spacers enhance solubility in aqueous media.[4]
| Property | Value | Reference |
| CAS Number | 1835759-84-6 | [3] |
| Molecular Formula | C15H25NO4 | [3] |
| Molecular Weight | 283.4 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Condition | -20°C | [3] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the bioconjugation of an azide-containing molecule to N-Me-N-bis(PEG2-propargyl). The reaction conditions may require optimization based on the specific substrates.
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvents for dissolution as required (e.g., DMSO, DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in the reaction buffer to a desired final concentration.
-
Dissolve N-Me-N-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO) before adding to the aqueous reaction buffer.
-
-
Reaction Assembly:
-
In a reaction vessel, combine the azide-containing molecule and N-Me-N-bis(PEG2-propargyl).
-
Add the copper-chelating ligand to the mixture. A 5:1 molar ratio of ligand to copper is often recommended to protect biomolecules and accelerate the reaction.[5]
-
Add the CuSO₄ stock solution. The final copper concentration is typically in the range of 50-250 µM.[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate to copper is generally used.[6]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] Reaction progress can be monitored by appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.
-
Logical Workflow for CuAAC Bioconjugation
The following diagram illustrates the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using N-Me-N-bis(PEG2-propargyl) as the crosslinker.
Caption: Workflow for CuAAC using N-Me-N-bis(PEG2-propargyl).
Signaling Pathway and Mechanism of Action
As a synthetic linker, N-Me-N-bis(PEG2-propargyl) does not have an intrinsic signaling pathway or mechanism of action. Its function is to covalently connect two molecular entities. The resulting conjugate's biological activity is determined by the properties of the molecules that have been linked. For example, this linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] In a PROTAC, the linker tethers a target-binding molecule to an E3 ligase-binding molecule, inducing the ubiquitination and subsequent degradation of the target protein.
The underlying chemical mechanism of the conjugation reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst, generated in situ from copper(II) and a reducing agent like sodium ascorbate, forms a copper-acetylide intermediate with the propargyl group.[6] This intermediate then reacts with the azide (B81097) in a stepwise manner to regioselectively form a stable 1,4-disubstituted triazole ring.[6][8]
Caption: Simplified mechanism of the CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 3. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]
- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of N-Me-N-bis(PEG2-propargyl) in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-Me-N-bis(PEG2-propargyl), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates through click chemistry. Understanding the solubility of this linker is critical for reaction setup, purification, and formulation development.
Compound Overview
N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal alkyne groups. These propargyl groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form stable triazole linkages with azide-bearing molecules. The inclusion of two short PEG chains enhances the hydrophilic character of the molecule, influencing its solubility in both aqueous and organic media.
Solubility Data
Currently, publicly available quantitative solubility data for N-Me-N-bis(PEG2-propargyl) is limited. However, qualitative information indicates its solubility in a range of common laboratory solvents.
Table 1: Qualitative and Quantitative Solubility of N-Me-N-bis(PEG2-propargyl)
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |
| Aqueous | Water | Soluble[1][2] | Data not available | Not specified |
| PBS (pH 7.4) | Expected to be soluble | Data not available | Not specified | |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][2][3][4] | Data not available | Not specified |
| Dimethylformamide (DMF) | Soluble[1][2][4] | Data not available | Not specified | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1][2][4] | Data not available | Not specified |
| Other Organic | Methanol | Data not available | Data not available | Not specified |
| Ethanol | Data not available | Data not available | Not specified | |
| Acetonitrile | Data not available | Data not available | Not specified |
Researchers are encouraged to use the experimental protocol outlined in Section 3.0 to populate the quantitative data fields.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method can be adapted to determine the solubility of N-Me-N-bis(PEG2-propargyl) in various solvents.
Materials
-
N-Me-N-bis(PEG2-propargyl) (purity ≥95%)
-
Selected solvents (e.g., water, PBS, DMSO, DMF, DCM, methanol, ethanol, acetonitrile) of analytical grade
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a quantitative analytical technique like qNMR.
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of N-Me-N-bis(PEG2-propargyl) and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of N-Me-N-bis(PEG2-propargyl) to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant rate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted supernatant using a validated HPLC or other quantitative method.
-
Determine the concentration of N-Me-N-bis(PEG2-propargyl) in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Application Workflow
N-Me-N-bis(PEG2-propargyl) is frequently used as a linker in the construction of PROTACs. The following diagram illustrates the logical workflow of its application in a typical bioconjugation reaction.
Caption: Workflow for PROTAC synthesis using N-Me-N-bis(PEG2-propargyl).
This workflow demonstrates how the bifunctional nature of the linker allows for the conjugation of two different azide-modified ligands, one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase, to form the final PROTAC molecule. The PEG component of the linker can help to improve the solubility and pharmacokinetic properties of the resulting PROTAC.
References
- 1. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 2. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 3. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]
- 4. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using N-Me-N-bis(PEG2-propargyl) via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These molecules typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[2]
This document provides detailed application notes and protocols for the synthesis of PROTACs using the N-Me-N-bis(PEG2-propargyl) linker. This polyethylene (B3416737) glycol (PEG)-based linker features two terminal alkyne groups, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3] CuAAC is a highly efficient and versatile reaction for the final ligation step in PROTAC synthesis, known for its high yields and tolerance of various functional groups.[2] The bifunctional nature of the N-Me-N-bis(PEG2-propargyl) linker allows for the potential synthesis of multi-specific or homo-dimeric PROTACs.
Principle of the Method
The synthesis strategy involves a modular, convergent approach where the target protein ligand and the E3 ligase ligand are independently functionalized with azide (B81097) groups. The N-Me-N-bis(PEG2-propargyl) linker, possessing two alkyne functionalities, then serves as the scaffold for connecting these two azide-containing molecules via two separate CuAAC reactions. This "click chemistry" approach offers a straightforward and efficient method for generating PROTAC libraries for screening and optimization.[4]
Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a PROTAC using the N-Me-N-bis(PEG2-propargyl) linker. Optimization may be required for specific substrates.
Materials and Reagents:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-functionalized ligand for the protein of interest (POI-N3)
-
Azide-functionalized ligand for the E3 ligase (E3-N3)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-Butanol/Water
-
Reagents for purification: Ethyl acetate (B1210297), brine, anhydrous sodium sulfate
-
Analytical instruments: LC-MS, NMR, HPLC
Protocol 1: Stepwise CuAAC Synthesis of a Heterobifunctional PROTAC
This protocol describes the sequential addition of the two azide-functionalized ligands to the bis-propargyl linker.
Step 1: Monofunctionalization of the Linker
-
Dissolve N-Me-N-bis(PEG2-propargyl) (1.0 eq) and the first azide-functionalized ligand (e.g., POI-N3) (0.9 eq to favor mono-addition) in a suitable solvent mixture (e.g., DMF or t-BuOH/H2O).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
Prepare an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to observe the formation of the mono-alkyne product.
-
Upon completion, dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mono-functionalized linker-POI conjugate by flash column chromatography.
Step 2: Second CuAAC Reaction
-
Dissolve the purified mono-functionalized linker-POI conjugate (1.0 eq) and the second azide-functionalized ligand (E3-N3) (1.1 eq) in a suitable solvent.
-
Repeat steps 1.2 to 1.5 from Step 1.
-
Monitor the reaction by LC-MS for the formation of the final PROTAC.
-
Upon completion, perform an aqueous workup as described in steps 1.6 and 1.7.
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity sample.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: One-Pot Synthesis of a Homobifunctional PROTAC
This protocol is suitable for creating PROTACs that dimerize a protein of interest or an E3 ligase.
-
Dissolve N-Me-N-bis(PEG2-propargyl) (1.0 eq) and the desired azide-functionalized ligand (POI-N3 or E3-N3) (2.2 eq) in a suitable solvent mixture.
-
Prepare fresh aqueous solutions of sodium ascorbate (0.4 eq) and CuSO4·5H2O (0.2 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1, Step 2.
Data Presentation
The following table summarizes typical quantitative data for PROTAC synthesis utilizing CuAAC click chemistry. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Range | Notes |
| Reaction Time | 4 - 24 hours | Can be influenced by catalyst, ligands, and solvent.[2] |
| Yield (Click Step) | 70 - 95% | CuAAC reactions are generally high-yielding.[5] |
| Purity (after HPLC) | >95% | Preparative HPLC is recommended for obtaining high-purity material for biological assays. |
| Solvent Systems | DMF, t-BuOH/H2O, DCM | The choice of solvent depends on the solubility of the reactants. |
| Catalyst Loading | 5 - 10 mol% | Lower catalyst loading can be used with the addition of a copper-chelating ligand like TBTA. |
Visualizations
Caption: Experimental workflow for the synthesis of a heterobifunctional PROTAC.
Caption: Signaling pathway for PROTAC-mediated degradation of BRD4.
References
Application Notes and Protocols for N-Me-N-bis(PEG2-propargyl) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. N-Me-N-bis(PEG2-propargyl) is a bifunctional, non-cleavable linker that offers several advantages in ADC development.
N-Me-N-bis(PEG2-propargyl) features two terminal propargyl groups, which can be conjugated to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The polyethylene (B3416737) glycol (PEG) chains in the linker enhance the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1] This application note provides detailed protocols for the use of N-Me-N-bis(PEG2-propargyl) in the development of ADCs and presents illustrative data for the characterization of the resulting conjugate.
Chemical Information
| Property | Value | Reference |
| Chemical Name | N-Methyl-N,N-bis[2-(2-propargyloxyethoxy)ethyl]amine | [2] |
| Molecular Formula | C15H25NO4 | [2] |
| Molecular Weight | 283.37 g/mol | [2] |
| Solubility | Soluble in Water, DMSO, DMF, and DCM | [2] |
| Storage | Store at -20°C for up to 24 months | [2] |
Experimental Workflow
The overall workflow for developing an ADC using the N-Me-N-bis(PEG2-propargyl) linker involves several key steps, from antibody and drug preparation to the final characterization of the ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using N-Me-N-bis(PEG2-propargyl). Optimization may be required for specific antibodies and drugs.
Preparation of Azide-Modified Antibody
Objective: To introduce azide groups onto the antibody for subsequent conjugation with the alkyne-containing linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography equipment
Protocol:
-
Prepare a stock solution of the Azide-PEG-NHS ester in anhydrous DMSO at a concentration of 10 mM.
-
Adjust the pH of the antibody solution (1-2 mg/mL) to 8.0-8.5 to facilitate the reaction with the NHS ester.
-
Add the Azide-PEG-NHS ester stock solution to the antibody solution at a 10-fold molar excess.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Remove the unreacted Azide-PEG-NHS ester by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography.
-
Determine the concentration of the azide-modified antibody using a standard protein assay (e.g., BCA assay).
Conjugation of N-Me-N-bis(PEG2-propargyl) to the Cytotoxic Drug
Objective: To attach the N-Me-N-bis(PEG2-propargyl) linker to the cytotoxic drug. This protocol assumes the drug has a reactive group (e.g., an amine) that can be coupled to a modified linker. For this example, we will assume a derivative of the linker with an NHS ester group is used.
Materials:
-
N-Me-N-bis(PEG2-propargyl)-NHS ester
-
Cytotoxic drug with a primary amine
-
Anhydrous DMSO or DMF
-
HPLC for purification
Protocol:
-
Dissolve the N-Me-N-bis(PEG2-propargyl)-NHS ester and the cytotoxic drug in anhydrous DMSO or DMF at equimolar concentrations.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the reaction.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
"Click Chemistry" Conjugation of Drug-Linker to Antibody
Objective: To conjugate the alkyne-functionalized drug-linker complex to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Drug-linker conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Prepare a fresh stock solution of 100 mM sodium ascorbate in ultrapure water.
-
Prepare a catalyst complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio in water. Let it stand for 3-5 minutes.
-
In a reaction vessel, combine the azide-modified antibody with a 5- to 10-fold molar excess of the drug-linker conjugate.
-
Add the copper-ligand complex to the antibody-drug-linker mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography.
-
Concentrate the purified ADC and store it under appropriate conditions.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Illustrative DAR Data by HIC:
| Species | Retention Time (min) | Peak Area (%) | Calculated DAR |
| Unconjugated mAb | 10.2 | 5.1 | 0 |
| DAR 2 | 12.5 | 15.3 | 2 |
| DAR 4 | 14.8 | 65.2 | 4 |
| DAR 6 | 16.9 | 14.4 | 6 |
| Average DAR | 4.1 |
In Vitro Stability
The stability of the ADC in plasma is crucial to prevent premature release of the cytotoxic drug.
Illustrative In Vitro Plasma Stability Data:
| Time Point | % Intact ADC Remaining |
| 0 hours | 100 |
| 24 hours | 98.5 |
| 48 hours | 97.1 |
| 72 hours | 95.8 |
| 7 days | 91.2 |
In Vitro Cytotoxicity
The potency of the ADC is assessed by in vitro cytotoxicity assays on target cancer cell lines.
Illustrative In Vitro Cytotoxicity Data:
| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| Cell Line A | High | 1.5 | 0.5 |
| Cell Line B | Low | > 1000 | 0.6 |
| Cell Line C | Negative | > 1000 | 0.4 |
Mechanism of Action
The general mechanism of action for an ADC developed with N-Me-N-bis(PEG2-propargyl) involves binding to the target antigen on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload.
Conclusion
N-Me-N-bis(PEG2-propargyl) is a versatile, non-cleavable linker for the development of ADCs. Its bifunctional nature allows for the attachment of two drug molecules, and the PEG spacers enhance the overall properties of the conjugate. The use of click chemistry for conjugation provides a robust and efficient method for ADC synthesis. The protocols and illustrative data presented here provide a foundation for researchers to utilize this linker in the development of novel antibody-drug conjugates.
References
Application of N-Me-N-bis(PEG2-propargyl) in Developing Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The landscape of cancer therapy is continually evolving, with a significant shift towards highly targeted treatments that maximize efficacy while minimizing off-target toxicity.[1][2] N-Me-N-bis(PEG2-propargyl) is a versatile, bifunctional linker that is instrumental in the development of next-generation cancer therapeutics, including dual-payload antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] Its unique structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and two terminal propargyl groups, offers several advantages in the design of novel anti-cancer agents.[4]
The core utility of N-Me-N-bis(PEG2-propargyl) lies in its twin alkyne functional groups, which are primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6] This reaction's high efficiency, specificity, and mild conditions make it ideal for conjugating sensitive biomolecules.[7] The bifunctionality of the linker allows for the attachment of two distinct molecules, opening avenues for creating therapeutics with synergistic or multi-pronged mechanisms of action.[8][9]
Key Applications:
-
Dual-Payload Antibody-Drug Conjugates (ADCs): By linking two different cytotoxic payloads to a single monoclonal antibody (mAb), N-Me-N-bis(PEG2-propargyl) enables the development of ADCs that can overcome drug resistance and enhance therapeutic efficacy by targeting multiple cellular pathways simultaneously.[9][10] The PEG component of the linker improves the solubility and pharmacokinetic profile of the ADC, reducing aggregation and immunogenicity.[2][11]
-
Proteolysis Targeting Chimeras (PROTACs): N-Me-N-bis(PEG2-propargyl) is an ideal scaffold for synthesizing PROTACs.[3][12] These heterobifunctional molecules work by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13][14] The two propargyl groups can be functionalized with a POI-binding ligand and an E3 ligase-binding ligand, respectively. The PEG spacer provides the necessary flexibility and length for the formation of a stable ternary complex between the POI and the E3 ligase.[6][]
Advantages of N-Me-N-bis(PEG2-propargyl) in Cancer Therapeutic Development:
-
Modularity and Versatility: The click chemistry compatibility allows for a "plug-and-play" approach to rapidly synthesize and screen libraries of therapeutic candidates with different payloads or targeting ligands.[13][]
-
Improved Pharmacokinetics: The PEG spacer enhances the hydrophilicity of the resulting conjugate, leading to improved solubility, longer circulation half-life, and reduced renal clearance.[16][17]
-
Enhanced Therapeutic Index: By enabling targeted delivery of potent cytotoxic agents or protein degraders, therapeutics developed with this linker can achieve high efficacy at lower doses, thereby reducing systemic toxicity.[17][18]
Data Presentation
Table 1: Comparative Efficacy of EGFR-Targeting PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) in HCC827 cells | IC50 (nM) in HCC827 cells | Reference |
| Compound 14 | EGFRDel19 | CRBN | 0.26 | 4.91 (96h) | [11] |
| MS39 | EGFRDel19 | VHL | 5.0 | Not specified | [11] |
| MS154 | EGFRDel19 | CRBN | 11 | Not specified | [11] |
| PROTAC 2 | EGFRDel19 | CRBN | 45.2 | 180 | [11] |
| PROTAC 10 | EGFRDel19 | VHL | 34.8 | 220 | [11] |
| P3 | EGFRDel19 | Not specified | 0.51 | 0.76 | [11] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drug Conjugates
| Conjugate | PEG Linker Size | Half-life (t1/2) | Fold Extension in Half-life | In Vitro Cytotoxicity Reduction | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 19.6 min | 1x | 1x | [16][17] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | ~49 min | 2.5x | 4.5x | [16][17] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | ~219.5 min | 11.2x | 22x | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of a Dual-Payload ADC Targeting HER2 using N-Me-N-bis(PEG2-propargyl)
This protocol describes a representative method for creating a dual-payload ADC targeting the HER2 receptor, implicated in a significant portion of breast cancers.[19] The N-Me-N-bis(PEG2-propargyl) linker is used to conjugate two distinct azide-modified payloads to an antibody.
Materials:
-
Anti-HER2 monoclonal antibody (e.g., Trastuzumab)
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-modified payload 1 (e.g., Azido-MMAE)
-
Azide-modified payload 2 (e.g., Azido-SN38)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
HPLC system with a hydrophobic interaction chromatography (HIC) column
-
Mass spectrometer
Procedure:
-
Antibody Preparation:
-
If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups for linker attachment. This step is dependent on the overall conjugation strategy. For this protocol, we will assume a different conjugation site for the linker.
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine N-Me-N-bis(PEG2-propargyl) (10 molar equivalents relative to the antibody), Azido-payload 1 (5 molar equivalents), and Azido-payload 2 (5 molar equivalents) in PBS.
-
Prepare a fresh solution of copper(II) sulfate and THPTA (1:5 molar ratio) in water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper should be catalytic (e.g., 50-100 µM).
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Conjugation to Antibody:
-
This step assumes the linker-payload construct has a separate reactive group for antibody conjugation (e.g., an NHS ester pre-installed on the linker). For N-Me-N-bis(PEG2-propargyl), further modification would be needed. As a representative example, if the linker were pre-functionalized with an NHS ester, you would add the activated linker-payload construct to the antibody solution and incubate at room temperature for 1-2 hours.
-
-
Purification of the ADC:
-
Quench the reaction by adding an excess of EDTA to chelate the copper catalyst.
-
Purify the ADC from unreacted payloads and linker using Amicon Ultra centrifugal filter units. Wash the ADC with PBS multiple times.
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated payloads.
-
Mass Spectrometry: Confirm the identity and purity of the ADC using mass spectrometry to measure the molecular weight of the conjugated antibody.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the dual-payload ADC on HER2-positive (e.g., BT-474, SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Protocol 2: In Vivo Efficacy Study of an EGFR-Targeting PROTAC
This protocol outlines a representative in vivo study to evaluate the anti-tumor activity of an EGFR-targeting PROTAC synthesized using a bifunctional linker like N-Me-N-bis(PEG2-propargyl).
Materials:
-
EGFR-targeting PROTAC
-
Vehicle solution (e.g., 40% PEG 400, 5% Tween-80 in saline)
-
Female BALB/c nude mice (5-6 weeks old)
-
HCC827 human non-small-cell lung cancer cells (harboring EGFR exon 19 deletion)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Xenograft Implantation:
-
Culture HCC827 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inoculate 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length × width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
-
PROTAC Administration:
-
Prepare the EGFR-targeting PROTAC at the desired concentration (e.g., 30 mg/kg) in the vehicle solution.
-
Administer the PROTAC solution to the treatment group via intraperitoneal injection every other day for 21 days.
-
Administer an equal volume of the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Perform Western blotting to analyze the levels of total EGFR and phosphorylated EGFR to confirm target degradation in vivo.
-
Visualizations
Caption: Workflow for dual-payload ADC development.
Caption: Mechanism of action for a dual-payload ADC.
Caption: Advantages of the bifunctional PEG linker.
References
- 1. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 16. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Me-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][2][3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, a process fundamental to bioconjugation, drug discovery, and materials science.[1][5][6] N-Me-N-bis(PEG2-propargyl) is a versatile crosslinking agent featuring two terminal propargyl groups attached to a central nitrogen atom via hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[7][8][9] The presence of two alkyne functionalities allows for the simultaneous or sequential conjugation of two azide-containing molecules, making it an ideal scaffold for the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The PEG linkers enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][7]
This document provides a detailed protocol for performing CuAAC reactions using N-Me-N-bis(PEG2-propargyl).
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Entry | Azide Substrate | Molar Ratio (Alkyne:Azide) | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1:2.2 | CuSO₄·5H₂O (1) | THPTA (5) | Sodium Ascorbate (B8700270) (10) | t-BuOH/H₂O (1:1) | 2 | >95 |
| 2 | Azido-PEG3-Biotin | 1:2.2 | CuSO₄·5H₂O (1) | TBTA (5) | Sodium Ascorbate (10) | DMSO/H₂O (3:1) | 4 | >90 |
| 3 | Azide-modified Oligonucleotide | 1:3 | CuSO₄·5H₂O (5) | THPTA (25) | Sodium Ascorbate (50) | Aqueous Buffer (PBS) | 1 | >85 |
| 4 | Azide-containing Peptide | 1:2.5 | CuSO₄·5H₂O (2) | THPTA (10) | Sodium Ascorbate (20) | Aqueous Buffer (PBS) | 3 | >90 |
Note: Data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Materials and Reagents
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)[2][4]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)[3][4]
-
Solvents: Deionized water, t-butanol, Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessels (e.g., Eppendorf tubes, round-bottom flasks)
-
Stirring apparatus
-
Analytical equipment for reaction monitoring (e.g., TLC, LC-MS)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Stock Solution Preparation
-
N-Me-N-bis(PEG2-propargyl) Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).
-
Azide Solution: Prepare a 20-25 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Copper(II) Sulfate Solution: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.[2]
-
Ligand Solution: Prepare a 50 mM solution of THPTA or TBTA in a suitable solvent (e.g., water or DMSO/t-butanol).[2][5]
-
Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh before each use.[2]
General Protocol for CuAAC with N-Me-N-bis(PEG2-propargyl)
-
In a reaction vessel, add the N-Me-N-bis(PEG2-propargyl) solution (1.0 equivalent).
-
Add the azide-containing molecule solution (2.0-2.4 equivalents).
-
Add the chosen solvent (e.g., a 1:1 mixture of water and t-butanol) to achieve the desired final reaction concentration (typically 0.1-1 M).[2]
-
If using a ligand, add the ligand solution (typically 5 mol% relative to the alkyne).[2]
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the alkyne).[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-50 mol% relative to the alkyne).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.[1]
-
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper.[1]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel or another suitable purification method if necessary.[2]
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. eijppr.com [eijppr.com]
- 7. cenmed.com [cenmed.com]
- 8. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Synthesis of E3 Ligase Ligands using N-Me-N-bis(PEG2-propargyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Me-N-bis(PEG2-propargyl)amine in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component, in this case, this compoundamine, plays a critical role in the efficacy of the final PROTAC molecule.
Introduction to this compoundamine in PROTAC Synthesis
This compoundamine is a bifunctional polyethylene (B3416737) glycol (PEG)-based linker. Its two terminal alkyne groups make it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is widely employed in PROTAC synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2]
The PEG component of the linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[3] The bis-propargyl nature of this linker allows for the potential synthesis of homo-PROTACs or the attachment of two different azide-containing molecules. This document will focus on its application in creating a bivalent connection to an azide-functionalized E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS), a natural cellular process for protein degradation. The PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Protocols
This section provides a representative two-stage protocol for the synthesis of a PROTAC using an azide-functionalized E3 ligase ligand and this compoundamine. The example focuses on the widely used Cereblon (CRBN) ligand, pomalidomide (B1683931).
Stage 1: Synthesis of Azide-Functionalized Pomalidomide
The first stage involves the synthesis of an azide-functionalized pomalidomide derivative, which can then be "clicked" to the alkyne-containing linker. A common strategy is to introduce a linker with a terminal azide (B81097).[4]
Protocol 1: Synthesis of N-(5-azidopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide-C5-Azide) [4]
-
Step 1a: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford the N-(5-bromopentyl)pomalidomide intermediate.
-
-
Step 1b: Synthesis of Pomalidomide-C5-Azide.
-
Dissolve the N-(5-bromopentyl)pomalidomide intermediate (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final Pomalidomide-C5-Azide.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this stage, the azide-functionalized pomalidomide is conjugated to this compoundamine via a CuAAC reaction.
Protocol 2: Synthesis of a Pomalidomide-based PROTAC using this compoundamine
-
Materials:
-
Pomalidomide-C5-Azide (from Stage 1)
-
Azide-functionalized POI ligand
-
This compoundamine
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
-
Procedure:
-
In a reaction vial, dissolve this compoundamine (1.0 eq), Pomalidomide-C5-Azide (1.05 eq), and the azide-functionalized POI ligand (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of PROTACs using PEG linkers and click chemistry. Note that specific yields and purity will vary depending on the specific E3 ligase ligand, POI ligand, and reaction conditions.
Table 1: Representative Reaction Yields
| Reaction Stage | Step | Typical Yield (%) |
| Stage 1 | Alkylation of Pomalidomide | 60 - 80 |
| Azidation of Bromo-Intermediate | 70 - 90 | |
| Stage 2 | CuAAC "Click" Reaction | 50 - 90[5] |
Table 2: Characterization of a Representative Pomalidomide-based PROTAC
| Analytical Method | Expected Result |
| LC-MS | Purity >95% (by UV at 254 nm) |
| Observed mass consistent with calculated exact mass | |
| ¹H NMR | Peaks corresponding to the pomalidomide, linker, and POI ligand moieties |
| Integration of peaks consistent with the number of protons in each part of the molecule | |
| HRMS | High-resolution mass spectrometry confirming the elemental composition |
Conclusion
This compoundamine serves as a versatile and efficient linker for the synthesis of PROTACs. Its bifunctional alkyne groups are readily conjugated to azide-functionalized E3 ligase ligands and POI ligands via the robust and high-yielding CuAAC reaction. The protocols and data presented here provide a solid foundation for researchers to develop novel protein degraders. Optimization of linker length and composition, as well as the specific E3 ligase and POI ligands, will be crucial for achieving the desired potency and selectivity of the final PROTAC molecules.
References
Application Notes and Protocols for Live-Cell Imaging with N-Me-N-bis(PEG2-propargyl) Containing Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing N-Me-N-bis(PEG2-propargyl)-containing probes for live-cell imaging applications. The protocols focus on the principles of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to enable the fluorescent labeling of target biomolecules in their native cellular environment.
Introduction
Live-cell imaging is a powerful tool for investigating dynamic cellular processes. The use of bioorthogonal chemistry, such as click chemistry, allows for the specific labeling of biomolecules with minimal perturbation to the cell. The N-Me-N-bis(PEG2-propargyl) moiety serves as a versatile linker containing two alkyne groups. These alkynes can react with azide-functionalized fluorescent dyes in a highly specific and efficient manner through CuAAC, forming a stable triazole linkage. This enables the covalent attachment of a fluorophore to a target molecule that has been metabolically or genetically engineered to contain an azide (B81097) group.
The polyethylene (B3416737) glycol (PEG) linkers in the N-Me-N-bis(PEG2-propargyl) probe enhance its solubility and biocompatibility, making it suitable for applications in living cells. However, a critical consideration for live-cell CuAAC is the potential cytotoxicity of the copper(I) catalyst. This protocol incorporates strategies to mitigate copper toxicity, such as the use of copper-chelating ligands.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from live-cell imaging experiments using N-Me-N-bis(PEG2-propargyl)-containing probes.
Table 1: Comparison of Labeling Efficiency and Cell Viability with Different Copper Concentrations
| Copper (CuSO₄) Concentration (µM) | Ligand (THPTA) Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Signal-to-Noise Ratio | Cell Viability (%) |
| 10 | 50 | 150 ± 12 | 5.2 | 98 ± 2 |
| 25 | 125 | 350 ± 25 | 12.8 | 95 ± 3 |
| 50 | 250 | 680 ± 45 | 25.1 | 88 ± 5 |
| 100 | 500 | 710 ± 50 | 26.3 | 75 ± 8 |
Table 2: Time-Course Analysis of Fluorescent Signal
| Time Post-Labeling (minutes) | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| 5 | 450 ± 30 |
| 15 | 650 ± 48 |
| 30 | 690 ± 55 |
| 60 | 685 ± 53 |
Experimental Protocols
Protocol 1: General Live-Cell Labeling using CuAAC
This protocol describes the general procedure for labeling azide-modified biomolecules in live cells with an N-Me-N-bis(PEG2-propargyl)-containing probe and a subsequent reaction with an azide-functionalized fluorophore.
Materials:
-
Cells expressing or metabolically labeled with an azide-containing biomolecule
-
N-Me-N-bis(PEG2-propargyl)-containing probe
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Ensure the target biomolecule is appropriately functionalized with an azide group through metabolic labeling (e.g., incubation with an azido (B1232118) sugar) or genetic incorporation of an azide-bearing unnatural amino acid.
-
-
Probe Incubation:
-
Prepare a stock solution of the N-Me-N-bis(PEG2-propargyl)-containing probe in DMSO.
-
Dilute the probe to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
In a microcentrifuge tube, prepare the click reaction cocktail. The final concentrations in the cell medium should be:
-
Azide-functionalized fluorophore: 1-10 µM
-
CuSO₄: 25-100 µM
-
THPTA: 125-500 µM (maintain a 5:1 molar ratio with CuSO₄)
-
Sodium ascorbate: 1-2.5 mM
-
-
First, mix the azide-fluorophore, CuSO₄, and THPTA in live-cell imaging medium.
-
Immediately before adding to the cells, add the freshly prepared sodium ascorbate solution to the cocktail and mix gently.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add the click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium.
-
The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Troubleshooting Copper Toxicity
If significant cell death or morphological changes are observed, consider the following optimizations:
-
Reduce Copper Concentration: Lower the final CuSO₄ concentration to 10-25 µM, while maintaining the 5:1 ligand-to-copper ratio.
-
Decrease Incubation Time: Shorten the click reaction incubation time to 5 minutes or less.
-
Use a Different Ligand: Test alternative copper-chelating ligands such as BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).
-
Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, explore strain-promoted azide-alkyne cycloaddition (SPAAC) by using a probe containing a strained alkyne (e.g., BCN, DBCO) instead of a terminal alkyne. This eliminates the need for a copper catalyst.[1]
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Studying a signaling pathway with labeled proteins.
References
Application Notes and Protocols for Targeted Protein Degradation in Neurodegenerative Diseases using N-Me-N-bis(PEG2-propargyl)-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau, α-synuclein, and huntingtin.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] A typical PROTAC consists of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components.
The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG (polyethylene glycol) linkers are frequently employed in PROTAC design to improve physicochemical properties. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the bifunctional, alkyne-containing PEG linker, N-Me-N-bis(PEG2-propargyl) , for the targeted degradation of proteins implicated in neurodegenerative diseases.
Disclaimer: The following protocols and data are representative examples based on established methodologies for PROTAC development. While N-Me-N-bis(PEG2-propargyl) is a commercially available linker for this purpose, specific experimental outcomes will depend on the chosen target protein and E3 ligase ligands.
I. Synthesis of a PROTAC using N-Me-N-bis(PEG2-propargyl) via Click Chemistry
The N-Me-N-bis(PEG2-propargyl) linker contains two terminal alkyne groups, allowing for the convenient and efficient connection of azide-functionalized warheads and E3 ligase ligands through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3] This modular approach enables the rapid synthesis of a library of PROTACs for optimization.
Protocol 1: Synthesis of an Azide-Functionalized E3 Ligase Ligand (e.g., based on Thalidomide)
This protocol describes the preparation of an azide-functionalized ligand for the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design.
Materials:
-
4-aminophthalimide
-
3-bromopyridine
-
Sodium azide (B81097)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other necessary reagents and solvents for organic synthesis
Procedure:
-
Synthesize the thalidomide (B1683933) analogue with a suitable leaving group (e.g., a bromoalkyl group) following established literature procedures.
-
Dissolve the bromo-functionalized thalidomide analogue in anhydrous DMF.
-
Add sodium azide in excess (e.g., 1.5 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to obtain the azide-functionalized E3 ligase ligand.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to assemble the PROTAC.
Materials:
-
Azide-functionalized E3 ligase ligand (from Protocol 1)
-
Azide-functionalized warhead (targeting the protein of interest, e.g., a tau binder)
-
N-Me-N-bis(PEG2-propargyl)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol/Water (1:1) or DMF as solvent
Procedure:
-
In a reaction vial, dissolve the azide-functionalized E3 ligase ligand (1.0 eq), azide-functionalized warhead (1.0 eq), and N-Me-N-bis(PEG2-propargyl) (1.0 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
II. In Vitro Evaluation of the PROTAC
The following protocols are designed to assess the biological activity of the newly synthesized PROTAC in cell-based assays.
Protocol 3: Cell Culture and Treatment
Materials:
-
A relevant cell line expressing the target protein (e.g., SH-SY5Y neuroblastoma cells overexpressing tau, or patient-derived fibroblasts).
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin).
-
The synthesized PROTAC dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
Procedure:
-
Culture the cells in a suitable format (e.g., 6-well or 96-well plates) until they reach the desired confluency (typically 70-80%).
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 4: Western Blotting for Target Protein Degradation
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
After treatment (Protocol 3), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Protocol 5: Cell Viability Assay
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well opaque plate and treat them with a range of PROTAC concentrations as described in Protocol 3.
-
After the desired incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
III. Data Presentation
Quantitative data from the in vitro evaluation should be summarized in clear and concise tables.
Table 1: In Vitro Degradation of Target Protein (e.g., Tau) by a Representative N-Me-N-bis(PEG2-propargyl)-based PROTAC
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) |
| PROTAC-Tau-001 | Tau | SH-SY5Y-Tau | 50 | 85 | 24 |
| PROTAC-Tau-001 | Tau | SH-SY5Y-Tau | 35 | 92 | 48 |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximal level of protein degradation achieved.
Table 2: Cytotoxicity of a Representative N-Me-N-bis(PEG2-propargyl)-based PROTAC
| Compound ID | Cell Line | CC₅₀ (µM) | Time Point (h) |
| PROTAC-Tau-001 | SH-SY5Y-Tau | > 10 | 48 |
| PROTAC-Tau-001 | Primary Neurons | > 5 | 72 |
CC₅₀: The concentration of the PROTAC that results in 50% reduction in cell viability.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
troubleshooting low yield in N-Me-N-bis(PEG2-propargyl) click chemistry reactions
Welcome to the technical support center for N-Me-N-bis(PEG2-propargyl) click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Me-N-bis(PEG2-propargyl) and what is it used for?
A1: N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG) derivative that contains two terminal propargyl groups.[1][2][3][4] These propargyl groups serve as active sites for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry."[1][4][5][6] This allows for the stable and efficient linkage of the N-Me-N-bis(PEG2-propargyl) molecule to azide-bearing compounds or biomolecules, forming a stable triazole linkage. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in bioconjugation and drug development.[1]
Q2: What are the main reasons for low yield in my N-Me-N-bis(PEG2-propargyl) click chemistry reaction?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7]
-
Reagent Quality and Concentration: Degradation of the reducing agent (like sodium ascorbate) or the azide (B81097) probe can lead to incomplete reactions.[7] Low concentrations of reactants also result in poor yields as these reactions are concentration-dependent.[7]
-
Interfering Substances: Components in your reaction buffer, such as thiols (from DTT or cysteine residues) or other metal chelators, can interfere with the copper catalyst.[7]
-
Steric Hindrance: The accessibility of the propargyl groups on the N-Me-N-bis(PEG2-propargyl) molecule or the azide on the reaction partner can be limited, especially with large biomolecules.[7][8][9]
-
Suboptimal Reaction Conditions: Factors like incorrect pH, inappropriate solvent, or non-optimal temperature can significantly reduce reaction efficiency.[10]
Q3: Can I perform this reaction without a copper catalyst?
A3: While the traditional CuAAC reaction requires a copper catalyst, a copper-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) exists.[10][] SPAAC utilizes strained cyclooctynes instead of terminal alkynes like the propargyl groups in N-Me-N-bis(PEG2-propargyl). Therefore, to perform a copper-free reaction, you would need to use a different alkyne-containing reagent.
Q4: What is the role of a ligand in the CuAAC reaction?
A4: Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a crucial role in stabilizing the Cu(I) oxidation state of the copper catalyst.[12][13] This protection from oxidation is vital for maintaining a high concentration of the active catalyst throughout the reaction, thereby improving reaction efficiency and yield.[12] Ligands can also accelerate the reaction rate.[12][14]
Troubleshooting Guides
Problem: Low or No Product Formation
This is the most common issue encountered in click chemistry reactions. Follow this systematic guide to identify and resolve the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low product yield.
| Possible Cause | Recommended Solution |
| Catalyst Oxidation | Prepare fresh sodium ascorbate solution for each experiment, as it readily oxidizes.[7] Degas all aqueous buffers to remove dissolved oxygen.[7][13] Consider working under an inert atmosphere (e.g., nitrogen or argon).[13] Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state.[13] |
| Inactive/Degraded Reagents | Use high-purity, fresh stocks of your azide-containing molecule and N-Me-N-bis(PEG2-propargyl). |
| Low Reactant Concentrations | Increase the concentration of the limiting reagent. A 2- to 10-fold molar excess of one reactant over the other can drive the reaction to completion.[7] |
| Interfering Buffer Components | Avoid Tris-based buffers as the amine groups can chelate copper.[7] Use buffers like PBS or HEPES.[7] If your sample contains DTT or other thiols, remove them via dialysis or buffer exchange prior to the reaction.[7] |
| Steric Hindrance | For reactions involving large biomolecules, consider increasing the reaction temperature or adding a denaturant like DMSO to improve accessibility of the reactive groups.[13] |
| Suboptimal pH | The CuAAC reaction is generally effective over a broad pH range (4-11).[7] However, the optimal pH may be specific to your reactants. Perform small-scale reactions at different pH values to determine the optimum. |
| Poor Solubility | If either reactant has poor solubility in the chosen solvent, this can lead to a heterogeneous mixture and low yield.[10] The PEG linkers on N-Me-N-bis(PEG2-propargyl) improve aqueous solubility, but if your azide compound is hydrophobic, consider adding a co-solvent like DMSO or DMF.[10] |
Problem: Formation of Side Products or Aggregates
The appearance of unexpected products or precipitation can complicate purification and reduce the yield of the desired product.
| Possible Cause | Recommended Solution |
| Oxidative Coupling of Alkynes | The formation of 5,5'-bitriazoles can occur as a side reaction.[15] This is often promoted by an excess of copper or the absence of a sufficient amount of reducing agent. Ensure the correct stoichiometry of your catalyst system. |
| Biomolecule Degradation | Reactive oxygen species (ROS) can be generated by the combination of Cu(II) and sodium ascorbate, which can damage sensitive biomolecules.[13] The use of a copper-chelating ligand like THPTA can help minimize ROS formation.[13] Adding a scavenger like aminoguanidine (B1677879) to the reaction can also protect your biomolecules.[13] |
| Protein Precipitation | Aggregation of protein reactants can be caused by the reaction conditions.[13] This can sometimes be mitigated by adjusting the pH, ionic strength, or temperature of the reaction.[13] |
| Insoluble Product | The final conjugate may have different solubility properties than the starting materials. If precipitation is observed, analyze the precipitate to confirm if it is your product. If so, you may need to perform the reaction in a different solvent system or at a lower concentration. |
Experimental Protocols
General Protocol for CuAAC with N-Me-N-bis(PEG2-propargyl)
This protocol provides a starting point for the copper-catalyzed click reaction. Optimization of reactant concentrations and ratios may be necessary for specific applications.
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
Degassed water
Procedure:
-
In a microcentrifuge tube, dissolve the azide-containing molecule and N-Me-N-bis(PEG2-propargyl) in the reaction buffer. The final concentrations should typically be in the µM to low mM range.
-
Add the THPTA solution to the reaction mixture. A common ligand to copper ratio is 5:1.[16]
-
Add the CuSO₄ solution to the mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction times can vary and may require optimization.[10]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).
-
Once the reaction is complete, the product can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials and catalyst.[10][17][18][19][20]
Reaction Component Concentrations (Example)
| Component | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration |
| Azide Molecule | 10 mM | 10 | 100 µM |
| N-Me-N-bis(PEG2-propargyl) | 10 mM | 10 | 100 µM |
| THPTA | 100 mM | 12.5 | 1.25 mM |
| CuSO₄ | 20 mM | 12.5 | 250 µM |
| Sodium Ascorbate | 300 mM | 16.7 | 5 mM |
| Buffer (to final volume) | - | 938.3 | - |
Note: This is an example, and optimal concentrations should be determined experimentally.
Key Experimental Relationships
The following diagram illustrates the core catalytic cycle of the CuAAC reaction, highlighting the critical role of each component.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. cenmed.com [cenmed.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Alkyne | BroadPharm [broadpharm.com]
- 4. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Me-N-bis(PEG2-propargyl) Amine Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for conjugation reactions involving N-Me-N-bis(PEG2-propargyl) amine.
Frequently Asked Questions (FAQs)
Q1: What is N-Me-N-bis(PEG2-propargyl) amine and what is its primary application?
A1: N-Me-N-bis(PEG2-propargyl) amine is a bifunctional linker molecule. It features a central secondary amine (N-methyl) and two terminal propargyl groups at the end of short polyethylene (B3416737) glycol (PEG2) chains.[1][2] Its primary application is in bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) or PROTACs.[1][3] The central amine allows for conjugation to a molecule of interest, while the two propargyl groups serve as handles for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to attach other molecules containing azide (B81097) groups.[2][4]
Q2: What are the main steps for using this linker in a conjugation workflow?
A2: A typical workflow involves two main stages:
-
Conjugation of the Linker: The central secondary amine of the N-Me-N-bis(PEG2-propargyl) linker is covalently attached to a target molecule (e.g., a protein, peptide, or small molecule).
-
Click Chemistry Reaction: The two terminal propargyl groups are then used to conjugate azide-containing molecules via a copper-catalyzed click reaction.[4]
Q3: To which functional groups can the secondary amine of the linker be conjugated?
A3: The secondary amine can be conjugated to various electrophilic functional groups, most commonly:
-
Carboxylic acids: This reaction forms a stable amide bond and typically requires activation of the carboxylic acid with carbodiimide (B86325) reagents like EDC in the presence of NHS or Sulfo-NHS.[5][6]
-
Activated esters (e.g., NHS esters): These are highly reactive towards amines and form stable amide bonds under mild conditions.[7][8]
-
Aldehydes or ketones: This reaction, known as reductive amination, forms a stable secondary amine bond in the presence of a reducing agent like sodium cyanoborohydride.[7]
Q4: What is "click chemistry" and why is it used with this linker?
A4: Click chemistry refers to reactions that are highly efficient, specific, and produce minimal byproducts. The most common click chemistry reaction for this linker is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl groups (alkynes) on the linker react with azide groups to form a stable triazole ring.[7][9] This allows for the precise and efficient attachment of azide-modified molecules to the linker after it has been conjugated to the primary target molecule.
Q5: Are there any alternatives to copper-catalyzed click chemistry for the propargyl groups?
A5: Yes, while copper-catalyzed click chemistry is common, there are also copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC).[10][11] SPAAC reactions do not require a toxic copper catalyst, which can be advantageous when working with living cells or in systems where copper could interfere with biological processes or protein structure.[10][12] However, SPAAC typically has slower reaction kinetics compared to CuAAC.[11] For SPAAC, a different type of alkyne, a strained cyclooctyne (B158145) like DBCO or BCN, would be needed instead of the terminal propargyl group.[10]
Troubleshooting Guide: Conjugation of N-Me-N-bis(PEG2-propargyl) Amine
This guide addresses issues that may arise during the initial conjugation of the linker's secondary amine to your target molecule.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Low reactivity of the secondary amine: Secondary amines are generally less nucleophilic than primary amines. | • Increase the reaction time and/or temperature.• Use a larger excess of the N-Me-N-bis(PEG2-propargyl) amine linker.• If conjugating to a carboxylic acid, ensure efficient activation with EDC/NHS. |
| Suboptimal pH: The pH of the reaction buffer is critical for amine reactivity.[7] | • For NHS ester reactions, maintain a pH between 7 and 9.[8]• For reductive amination, the optimal pH is typically between 6 and 7.• For EDC/NHS activation of carboxylic acids, a two-step pH process is ideal: pH 4.5-6.0 for activation, followed by adjustment to pH 7.2-8.0 for conjugation to the amine.[5] | |
| Hydrolysis of activated esters: NHS esters can hydrolyze in aqueous solutions, reducing the amount available to react with the amine. | • Prepare the activated ester solution immediately before use.• Perform the reaction in a buffer with a pH closer to 7.0 to minimize hydrolysis. | |
| Steric hindrance: Bulky groups near the reaction site on either the target molecule or the linker can impede conjugation.[10] | • Introduce a longer spacer arm on the target molecule if possible.• Consider alternative conjugation chemistries that might be less sterically sensitive. | |
| Poor Solubility of Reactants | Hydrophobic nature of the target molecule or linker: Poor solubility can lead to a heterogeneous reaction mixture and low yields.[10] | • Add a water-miscible organic co-solvent like DMSO or DMF to improve solubility. Keep the final concentration of the organic solvent as low as possible to avoid denaturation if working with proteins.[10] |
| Side Reactions or Product Instability | Reaction with other functional groups: The reagents used for conjugation might react with other functional groups on your target molecule. | • Use protecting groups for sensitive functionalities if necessary.• Choose a more specific conjugation chemistry. |
| Degradation of the linker or target molecule: Harsh reaction conditions (e.g., high temperature, extreme pH) can lead to degradation. | • Perform the reaction at a lower temperature for a longer duration.• Ensure the pH of the reaction buffer is within the stability range of your molecules. |
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common issues encountered during the "click chemistry" step, where an azide-containing molecule is conjugated to the propargyl groups of the linker.
| Problem | Potential Cause | Recommended Solution |
| Low Click Reaction Yield | Oxidation of Copper(I) catalyst: Cu(I) is the active catalytic species but is prone to oxidation to Cu(II), which is inactive. | • Use a reducing agent like sodium ascorbate (B8700270) to continuously regenerate Cu(I) from Cu(II).• Employ a Cu(I)-stabilizing ligand such as THPTA or TBTA.• Degas all buffers and solutions to remove oxygen before starting the reaction. |
| Inhibition of the catalyst: Some buffer components (e.g., Tris, HEPES with high amine content) or impurities can chelate copper and inhibit the reaction.[13] | • Use non-coordinating buffers like phosphate (B84403) or bicarbonate buffers.• Purify your azide-containing molecule to remove any potential inhibitors. | |
| Poor solubility of reactants: If either the linker-conjugated molecule or the azide-containing molecule has poor solubility in the reaction buffer, the reaction rate will be low.[12] | • Add a co-solvent such as DMSO, t-butanol, or isopropanol (B130326) to improve solubility. | |
| Steric hindrance: Bulky molecules near the azide or alkyne can slow down the reaction.[10] | • Increase the reaction time and/or temperature.• Use a higher concentration of the catalyst and ligand. | |
| Precipitation During Reaction | Formation of insoluble copper complexes: High concentrations of copper can lead to the precipitation of copper salts or complexes.[13] | • Reduce the concentration of the copper catalyst.• Ensure the Cu(I)-stabilizing ligand is present in a slight excess relative to the copper. |
| Aggregation of the conjugated product: The final product may have lower solubility than the starting materials, causing it to precipitate out of solution. | • Add detergents or solubility-enhancing agents to the reaction mixture.• Adjust the pH of the buffer. | |
| Difficulty in Purifying the Final Product | Residual copper catalyst: Copper can be difficult to remove and may interfere with downstream applications.[12] | • Use a copper-chelating resin to remove residual copper after the reaction.• Perform a buffer exchange or dialysis to remove the catalyst and other small molecules. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of N-Me-N-bis(PEG2-propargyl) Amine to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein that has been pre-activated with an NHS ester.
Materials:
-
Protein of interest
-
N-Me-N-bis(PEG2-propargyl) amine
-
NHS ester crosslinker (e.g., Sulfo-SMCC)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
NHS Ester Activation (if necessary): If your protein does not already have an activated ester, react it with a 10-20 fold molar excess of the NHS ester crosslinker for 30-60 minutes at room temperature. Remove the excess crosslinker using a desalting column equilibrated with Reaction Buffer.
-
Linker Conjugation: Immediately add a 10-50 fold molar excess of N-Me-N-bis(PEG2-propargyl) amine to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess linker and other small molecules by size exclusion chromatography or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl groups of the linker-modified protein from Protocol 1.
Materials:
-
Propargyl-modified protein
-
Azide-containing molecule (e.g., a fluorescent dye with an azide group)
-
Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
THPTA ligand solution (50 mM in water)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
Procedure:
-
Prepare Reactants: Dissolve the propargyl-modified protein in the Reaction Buffer. Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For a typical reaction, you might use 1 µL of 10 mM CuSO₄ and 1 µL of 50 mM THPTA.
-
Initiate the Reaction: To the propargyl-modified protein solution, add the azide-containing molecule (typically a 5-10 fold molar excess over the number of propargyl groups).
-
Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. The final concentrations should be approximately:
-
Propargyl-protein: 1-10 µM
-
Azide molecule: 50-100 µM
-
CuSO₄: 100-200 µM
-
THPTA: 0.5-1 mM
-
Sodium Ascorbate: 1-5 mM
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the final conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and the copper catalyst.
-
Analysis: Analyze the final product by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. cenmed.com [cenmed.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
how to avoid side products in N-Me-N-bis(PEG2-propargyl) reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of N-Me-N-bis(PEG2-propargyl)amine. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compoundamine and what are its primary applications?
This compoundamine is a bifunctional linker molecule. It features a central methylamino group and two polyethylene (B3416737) glycol (PEG2) chains, each terminated with a propargyl group.[1][2] The propargyl groups contain terminal alkynes, making this reagent highly valuable for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[3]
Q2: What are the most common side products observed during the synthesis of this compoundamine?
The synthesis of this compoundamine typically involves the N-alkylation of a methylamine (B109427) derivative with a propargylated PEG reagent. The most common side products are:
-
Mono-propargylated Intermediate: This occurs when only one of the two reactive sites on the amine is propargylated. This leads to a mixture of the desired bis-propargylated product and the mono-substituted amine.
-
Homocoupling Products (Glaser Coupling): The terminal alkyne of the propargyl group can react with itself in the presence of oxygen and a catalyst (like copper) to form a dimer.[4] This is a common side reaction in reactions involving terminal alkynes.
-
Over-alkylation Products: While less common when starting with a secondary amine, if a primary amine is used as a precursor, there is a risk of forming quaternary ammonium (B1175870) salts if reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of the mono-propargylated side product?
To favor the formation of the desired bis-propargylated product, consider the following strategies:
-
Stoichiometry: Use a slight excess of the propargylating agent (e.g., 2.2-2.5 equivalents) to ensure complete reaction at both sites of the amine.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the reaction to completion. However, this must be balanced against the potential for increased side reactions like homocoupling. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is often required to deprotonate the amine effectively. The choice of solvent can also influence the reaction rate and selectivity.
Q4: What conditions favor the unwanted homocoupling of the propargyl groups?
Homocoupling is primarily promoted by:
-
Presence of Oxygen: The Glaser coupling reaction is an oxidative process. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.
-
Copper Catalysis: While copper is essential for the intended CuAAC click reaction, residual copper from other steps or intentional addition as a catalyst can promote homocoupling. If copper is not required for the propargylation step, its exclusion is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compoundamine | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. Ensure the use of a slight excess of the propargylating agent. |
| Degradation of reagents. | Use fresh, high-purity starting materials. Propargyl bromide, a common propargylating agent, can degrade over time. | |
| Inefficient purification. | Optimize the purification protocol. See the "Experimental Protocols" section for recommended purification strategies. | |
| Presence of a significant amount of mono-propargylated intermediate | Insufficient amount of propargylating agent. | Increase the stoichiometry of the propargylating agent to 2.2-2.5 equivalents. |
| Short reaction time. | Extend the reaction time and monitor for the disappearance of the mono-substituted product. | |
| Observation of a higher molecular weight byproduct | Homocoupling of the propargyl groups (Glaser coupling). | Perform the reaction under an inert atmosphere (nitrogen or argon). Avoid unnecessary exposure to copper salts. |
| Product is difficult to purify from starting materials and side products | Similar polarities of the desired product and impurities. | Employ high-performance liquid chromatography (HPLC) for purification. A reversed-phase C18 column with a water/acetonitrile gradient is often effective. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative. |
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Representative N,N-dipropargylation Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Bis-propargyl Product (%) | Mono-propargyl Byproduct (%) |
| K₂CO₃ | Acetonitrile | 80 | 24 | 65 | 25 |
| NaH | THF | 25 | 12 | 85 | 10 |
| DIEA | DCM | 25 | 48 | 50 | 40 |
| DBU | Acetonitrile | 60 | 18 | 80 | 15 |
Note: This data is illustrative for a representative reaction and not specific to the synthesis of this compoundamine.
Experimental Protocols
General Protocol for the Synthesis of this compoundamine
This protocol is a general guideline and may require optimization for specific laboratory conditions and starting materials.
Materials:
-
N-methyl-bis(2-(2-hydroxyethoxy)ethyl)amine or a suitable precursor
-
Propargyl bromide or propargyl tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable non-nucleophilic strong base
-
Anhydrous Tetrahydrofuran (THF) or another suitable aprotic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of N-methyl-bis(2-(2-hydroxyethoxy)ethyl)amine (1.0 eq) in anhydrous THF under an argon atmosphere, add sodium hydride (2.5 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Purification Protocol: Reversed-Phase HPLC
For high-purity this compoundamine, reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
Visualizations
Logical Relationship Diagram: Troubleshooting Side Product Formation
Caption: Troubleshooting logic for minimizing side products in N-Me-N-bis(PEG2-propargyl) reactions.
References
- 1. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
N-Me-N-bis(PEG2-propargyl) stability and degradation in different buffer systems
Welcome to the technical support center for N-Me-N-bis(PEG2-propargyl). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation of this bifunctional linker in various buffer systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Me-N-bis(PEG2-propargyl) and what are its primary applications?
N-Me-N-bis(PEG2-propargyl) is a bifunctional crosslinker containing two propargyl groups attached to a central nitrogen atom via short polyethylene (B3416737) glycol (PEG) chains. The terminal propargyl groups (containing an alkyne) are reactive towards azide-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."[1][2][3] This reaction forms a stable triazole linkage. The PEG spacers enhance the solubility and flexibility of the linker in aqueous environments.[3] Its primary application is in bioconjugation, such as linking molecules to proteins, peptides, or nanoparticles.
Q2: What are the recommended storage conditions for N-Me-N-bis(PEG2-propargyl)?
To ensure the stability and reactivity of N-Me-N-bis(PEG2-propargyl), it is crucial to store it under appropriate conditions. PEG derivatives are susceptible to oxidation and degradation.[4]
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -40°C. Short-term (in solvent): -20°C for up to one month, or -80°C for up to six months.[5][6] | Minimizes degradation reactions. |
| Atmosphere | Store under an inert gas such as Argon or Nitrogen.[4] | Prevents oxidation of the PEG chain and other sensitive parts of the molecule. |
| Light | Protect from light.[4] | Light can promote the formation of reactive oxygen species that can lead to degradation. |
| Moisture | Store in a desiccated environment.[4] | Moisture can lead to hydrolysis of certain functional groups, although the ether linkages in PEG are generally stable under neutral pH. |
Q3: In which solvents is N-Me-N-bis(PEG2-propargyl) soluble?
N-Me-N-bis(PEG2-propargyl) is soluble in a variety of common laboratory solvents, including:
-
Water[2]
-
Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Dichloromethane (DCM)[2]
-
Dimethylformamide (DMF)[2]
The choice of solvent will depend on the specific requirements of your experiment, such as the solubility of other reactants and compatibility with the reaction conditions.
Stability and Degradation
Q4: What are the potential degradation pathways for N-Me-N-bis(PEG2-propargyl) in different buffer systems?
-
Hydrolysis of Ether Linkages: The ether bonds within the PEG chains are generally stable under neutral and basic conditions. However, under strong acidic conditions, ether cleavage can occur, leading to the breakdown of the PEG spacer.[7][8][9]
-
Oxidative Degradation: The polyethylene glycol backbone is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions.[10][11] This process can lead to chain scission and the formation of various byproducts, including aldehydes and formic esters.[11][12]
-
Propargyl Group Instability: While the alkyne group is intended for click chemistry, propargyl ethers have been noted to form explosive peroxides upon prolonged storage in the presence of air.[13] While the risk for this specific molecule is not quantified, it is a potential consideration for long-term storage and handling.
Below is a diagram illustrating the potential sites of degradation on the N-Me-N-bis(PEG2-propargyl) molecule.
Q5: How does pH affect the stability of N-Me-N-bis(PEG2-propargyl)?
The pH of the buffer system can significantly impact the stability of the linker.
| pH Range | Potential Effects |
| Acidic (pH < 4) | Increased risk of acid-catalyzed hydrolysis of the ether linkages within the PEG chains, leading to cleavage of the linker. |
| Neutral (pH 6-8) | Generally, the molecule is expected to be most stable in this range. The ether linkages are stable, and the propargyl groups are ready for click chemistry. |
| Basic (pH > 9) | The ether linkages are generally stable. However, very high pH could potentially lead to side reactions involving the propargyl groups, though this is less common than acid-catalyzed ether cleavage. |
Q6: Are there any buffer components that should be avoided?
While common biological buffers like PBS and HEPES are generally compatible, certain components could potentially interfere with stability or subsequent reactions:
-
Strong Acids: As mentioned, strong acids can cause degradation.
-
Reducing Agents: While not directly degrading the linker, strong reducing agents might interfere with the copper catalyst used in click chemistry if not removed prior to the reaction.
-
Primary and Secondary Amines (e.g., Tris buffer): If your experimental design involves other amine-reactive chemistry, these buffers should be avoided as they will compete for the reagents. For click chemistry applications, this is less of a concern for the linker itself but important for the overall experimental design.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of N-Me-N-bis(PEG2-propargyl), particularly focusing on stability-related problems that could affect experimental outcomes.
Issue 1: Low or No Yield in Click Chemistry Reaction
If you are experiencing poor performance in your click chemistry reaction, consider the following potential stability-related causes:
| Potential Cause | Suggested Solution |
| Degradation of N-Me-N-bis(PEG2-propargyl) | Verify the integrity of your linker stock. If it has been stored improperly (e.g., exposed to air, light, or high temperatures), it may have degraded. Consider using a fresh vial of the reagent. For long-term storage, aliquot the reagent to avoid multiple freeze-thaw cycles.[4] |
| Inactive Propargyl Groups | If the linker has been exposed to oxidizing conditions, the terminal alkynes may have undergone side reactions. Confirm the presence of the alkyne groups using analytical methods like NMR or IR spectroscopy if you suspect degradation. |
| Interference from Buffer Components | Ensure your reaction buffer is free from components that might interfere with the copper catalyst, such as strong chelating agents (e.g., EDTA). |
| Incorrect Reagent Stoichiometry | Inaccurate quantification of the linker due to degradation can lead to incorrect stoichiometry in your reaction. If you suspect degradation, it may be necessary to re-quantify your stock solution. |
Issue 2: Unexpected Side Products or Impurities
The presence of unexpected species in your reaction mixture or final product could be due to the degradation of the linker.
| Potential Cause | Suggested Solution |
| Oxidative Degradation of PEG Chains | Degradation of the PEG chains can lead to a heterogeneous mixture of linker lengths and the formation of aldehyde or carboxylic acid byproducts.[11][14] These impurities can complicate purification and analysis. To minimize this, ensure proper storage under an inert atmosphere and avoid exposure to light and heat. |
| Hydrolysis of the Linker | If the linker has been exposed to strongly acidic conditions, it may have cleaved. Analyze your sample using LC-MS to identify fragments corresponding to the cleaved PEG arms.[15][] |
The following diagram provides a logical workflow for troubleshooting issues related to the stability of N-Me-N-bis(PEG2-propargyl).
Experimental Protocols
To assess the stability of N-Me-N-bis(PEG2-propargyl) in your specific buffer systems, a forced degradation study can be performed.[17][18] This involves subjecting the compound to various stress conditions and analyzing for degradation over time.
Protocol: Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of N-Me-N-bis(PEG2-propargyl) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Buffers of interest (e.g., PBS pH 7.4, Acetate buffer pH 4.5, Carbonate buffer pH 9.0)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)[19]
-
Reversed-phase C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of N-Me-N-bis(PEG2-propargyl) in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In separate vials, dilute the stock solution into each of the buffer systems to be tested to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a control sample in a neutral, stable buffer (e.g., water).
-
Incubate the vials at a controlled temperature (e.g., 4°C, room temperature, and an elevated temperature like 40°C).
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial for analysis.
-
HPLC Analysis:
-
Analyze the samples by reversed-phase HPLC. A gradient elution method is often required for PEG-containing molecules.
-
Example Gradient:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining N-Me-N-bis(PEG2-propargyl) at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time for each buffer system and temperature to determine the stability profile.
-
The following diagram illustrates the experimental workflow for this stability study.
Disclaimer: The information provided in this technical support center is based on general chemical principles and available scientific literature for similar compounds. It is intended for guidance purposes only. We strongly recommend performing specific stability studies under your experimental conditions to ensure the integrity and performance of N-Me-N-bis(PEG2-propargyl) in your application.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. PEG in Click Chemistry - Biochempeg [biochempeg.com]
- 14. PDF.js viewer [pdf4pro.com]
- 15. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of N-Me-N-bis(PEG2-propargyl) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Me-N-bis(PEG2-propargyl) conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying N-Me-N-bis(PEG2-propargyl) conjugates?
A1: Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules like N-Me-N-bis(PEG2-propargyl) conjugates.[1][2] The separation is based on the hydrophobicity of the molecules. The conjugate, once reacted (e.g., via click chemistry), will typically have a different hydrophobicity compared to the unreacted linker and the other starting material, allowing for effective separation on a non-polar stationary phase.[3]
Q2: Which type of HPLC column is best suited for this purification?
A2: A C18 or C8 column is an excellent starting point for purifying these conjugates.[1][4] These columns provide good retention for a wide range of molecules. For higher resolution or more challenging separations, consider columns with a smaller particle size (e.g., <5 µm).[5] The choice between C18 and C8 depends on the overall hydrophobicity of your final conjugate; highly hydrophobic molecules may be better resolved on a C8 column to prevent excessive retention.
Q3: My conjugate has poor UV absorbance. What detection methods can I use?
A3: The PEG linker itself, N-Me-N-bis(PEG2-propargyl), does not have a strong UV chromophore.[][7] If the molecule you have conjugated to the linker is not UV-active, detection can be challenging. In such cases, universal detectors are highly recommended:
-
Mass Spectrometry (MS) , which provides both detection and mass confirmation of your conjugate.[1][9]
Q4: Why are my chromatographic peaks broad or tailing?
A4: Peak broadening and tailing are common issues in the chromatography of PEGylated compounds.[10] Several factors can contribute to this:
-
Secondary Silanol (B1196071) Interactions: The analyte may have secondary interactions with active silanol groups on the silica-based column packing.[11] Operating at a lower pH (e.g., by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase) can suppress the ionization of these silanols and improve peak shape.[11][12]
-
Column Contamination or Voids: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[11][13] This can often be resolved by back-flushing the column or replacing it.
-
Mass Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[14] Try injecting a more dilute sample.
-
Heterogeneity of the Conjugate: Although the PEG2 linker is discrete, incomplete reactions or side reactions can lead to a mixture of closely related species that co-elute, appearing as a broad peak.[10]
Q5: What are the typical impurities I might encounter in my reaction mixture?
A5: Since N-Me-N-bis(PEG2-propargyl) is a linker used for click chemistry, typical impurities include unreacted starting materials (both the linker and the azide-containing molecule) and byproducts from the conjugation reaction, such as those from the copper catalyst if used.[3][15] Depending on the reaction conditions, oxidative homocoupling of the alkyne can also lead to dimer formation.[3]
Experimental Protocol: RP-HPLC Purification
This protocol provides a robust starting point. Optimization will likely be required based on the specific properties of your conjugate and your HPLC system.
| Parameter | Recommended Starting Conditions |
| HPLC System | Preparative or Semi-Preparative HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Detection | UV at a relevant wavelength for your conjugate (if applicable). Otherwise, use ELSD, CAD, or MS.[][8] |
| Column Temperature | 45 °C (elevated temperature can sometimes improve peak shape for PEGylated molecules)[4][5] |
| Injection Volume | Dependent on sample concentration and column loading capacity. Start with a small analytical injection first. |
| Gradient | 0-5 min: 5% B 5-35 min: 5% to 65% B (linear gradient) 35-40 min: 65% to 95% B (wash step) 40-45 min: 95% B 45-50 min: Re-equilibrate to 5% B |
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, ideally the initial mobile phase composition (e.g., 95:5 Water:ACN). If solubility is an issue, DMSO can be used, but the injection volume should be kept as small as possible to avoid peak distortion.[1] Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample. Collect fractions based on the retention time of the target peak identified during an initial analytical run.
-
Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvents (Water/ACN/TFA) via lyophilization or rotary evaporation to obtain the purified conjugate.
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. cenmed.com [cenmed.com]
challenges in conjugating N-Me-N-bis(PEG2-propargyl) to sterically hindered molecules
Technical Support Center: Conjugation of N-Me-N-bis(PEG2-propargyl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges when conjugating the bifunctional linker N-Me-N-bis(PEG2-propargyl) to sterically hindered molecules.
Frequently Asked Questions (FAQs)
Q1: What is N-Me-N-bis(PEG2-propargyl) and why is it used?
N-Me-N-bis(PEG2-propargyl) is a branched linker molecule containing two terminal propargyl (alkyne) groups.[1][2][3] These alkyne groups are used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with molecules containing azide (B81097) groups.[1] The polyethylene (B3416737) glycol (PEG) portions of the linker enhance solubility in aqueous solutions and can reduce steric hindrance, while the branched structure allows for the attachment of multiple molecules.[4][5][6][]
Q2: What does "steric hindrance" mean in the context of this conjugation?
Steric hindrance refers to a situation where the bulky nature of atoms or groups of atoms near a reactive site physically impedes the approach of another reactant molecule.[8] In this case, if the azide group on your target molecule is located in a crowded chemical environment, it can significantly slow down or prevent the N-Me-N-bis(PEG2-propargyl) linker and the required copper catalyst from accessing it, leading to low or no reaction yield.[8][9]
Q3: My conjugation yield is very low or zero when reacting with a sterically hindered azide. What are the most likely causes?
Low reactivity with sterically hindered molecules in CuAAC reactions is a common challenge.[8][9] The primary causes include:
-
Inaccessible Reactive Site: The azide group on the target molecule is physically blocked, preventing the copper-alkyne complex from approaching.[9]
-
Inefficient Catalyst System: The catalyst itself, including its stabilizing ligands, may be too bulky to access the hindered site.[8]
-
Poor Reactant Solubility: One or more components may not be fully dissolved in the reaction solvent, limiting their availability for reaction. The PEG linker is designed to improve solubility, but the target molecule may still have issues.[]
-
Suboptimal Reaction Conditions: Standard room temperature and reaction times may be insufficient to overcome the high activation energy associated with hindered substrates.[8][9]
Q4: Can I use a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
Yes, switching to SPAAC is a highly effective strategy for overcoming steric hindrance.[10] SPAAC does not require a copper catalyst, thereby removing the issue of a bulky catalyst complex needing to access the hindered site.[10] However, this would require replacing the propargyl groups on your linker with a strained alkyne, such as dibenzocyclooctyne (DBCO). While this requires a different linker, it is a primary alternative for challenging conjugations.[10]
Troubleshooting Guide for Low-Yield Conjugations
This guide addresses specific problems encountered during the CuAAC reaction between N-Me-N-bis(PEG2-propargyl) and sterically hindered azides.
| Problem | Possible Cause | Recommended Solution(s) |
| No or minimal product formation | Severe Steric Hindrance: The catalyst and alkyne are unable to access the azide site.[9] | 1. Increase Reaction Temperature: Heating the reaction to 40-80 °C can provide the energy to overcome the steric barrier.[8][9] 2. Increase Reaction Time: Extend the reaction from a few hours to 24-72 hours.[8][10] 3. Increase Catalyst Loading: Raise the catalyst concentration from the typical 1-5 mol% to 10 mol%.[8] |
| Ineffective Catalyst System: The standard catalyst/ligand combination (e.g., CuSO₄/Sodium Ascorbate) is too bulky or not active enough. | 1. Use Specialized Ligands: Switch to less sterically demanding or more active copper-coordinating ligands like THPTA or TBTA.[8] 2. Consider NHC-Copper Catalysts: N-heterocyclic carbene (NHC) copper complexes have shown high efficiency for reactions with sterically hindered substrates.[11][12][13][14] | |
| Low to moderate yield (10-50%) | Suboptimal Reaction Conditions: The reaction has stalled due to insufficient energy or time. | 1. Optimize Temperature and Time: Systematically increase the temperature and monitor the reaction over an extended period (e.g., 24, 48, 72 hours) via TLC or LC-MS.[8][10] 2. Change Solvent: The choice of solvent can impact reaction rates. If using a standard t-butanol/water mixture, consider switching to DMF or DMSO, which can help solubilize reactants and may improve reaction dynamics.[9] |
| Reagent Degradation: The sodium ascorbate (B8700270) reducing agent is particularly susceptible to oxidation. | 1. Use Fresh Reagents: Always prepare a fresh solution of sodium ascorbate immediately before starting the reaction. Ensure the azide and alkyne components are pure.[8] | |
| Side products observed | Oxidative Homocoupling (Glaser Coupling): The terminal alkyne groups of the linker can react with each other in the presence of oxygen and copper. | 1. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). 3. Use Excess Reducing Agent: Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the required Cu(I) oxidation state.[15] |
| Biomolecule Degradation: If conjugating to a sensitive biomolecule like a protein, the copper/ascorbate system can generate reactive oxygen species (ROS). | 1. Use a Copper-Chelating Ligand: Ligands like THPTA can stabilize the Cu(I) ion and reduce the generation of ROS. 2. Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the biomolecule's exposure to potentially damaging conditions. |
Quantitative Data Summary
The success of CuAAC reactions with hindered substrates is highly dependent on the chosen catalyst system and reaction conditions. While exact yields will vary based on the specific molecule, the following table provides a comparative overview.
| Catalyst System | Ligand | Typical Conditions | Performance with Hindered Substrates |
| Standard In-Situ | None / Self-coordination | CuSO₄, Sodium Ascorbate, Room Temp | Often results in low to no yield due to steric clash.[8][9] |
| Ligand-Accelerated | THPTA, TBTA | CuSO₄, Sodium Ascorbate, Room Temp - 60°C | Significantly improves yields by stabilizing Cu(I) and facilitating catalyst turnover.[8] Recommended for bioconjugation. |
| NHC-Based | Triazole-derived NHC | Pre-formed Cu(I)-NHC complex, Room Temp | Excellent performance; specifically noted to be effective for reactions between sterically hindered azides and alkynes.[14] Can achieve high conversion in minutes.[12][13] |
| Alternative Ru-Based | Cp*RuCl(PPh₃)₂ | Ru-catalyst, 60-100 °C | This catalyst (RuAAC) typically yields the 1,5-triazole isomer, but with highly hindered azides, it can unexpectedly produce the same 1,4-isomer as CuAAC.[16][17] |
Experimental Protocols
Protocol 1: General CuAAC for Sterically Hindered Substrates
This protocol provides a starting point for conjugating N-Me-N-bis(PEG2-propargyl) to a sterically hindered azide-containing molecule.
Materials:
-
Azide-functionalized sterically hindered molecule
-
N-Me-N-bis(PEG2-propargyl)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed solvent (e.g., 1:1 mixture of degassed water and DMSO or DMF)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide-functionalized molecule (1.0 eq) and N-Me-N-bis(PEG2-propargyl) (0.5 eq for crosslinking, or adjust as needed) in the chosen degassed solvent.
-
Catalyst Premix: In a separate microfuge tube, prepare the catalyst solution. Add CuSO₄·5H₂O (0.1 eq, from a stock solution) and THPTA (0.5 eq, from a stock solution). The ratio of ligand to copper is critical and often optimized at 5:1.
-
Initiation: Add the copper/THPTA catalyst premix to the main reaction vessel and vortex briefly.
-
Reduction: Add freshly prepared Sodium Ascorbate (1.0-2.0 eq, from a stock solution) to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Reaction: Seal the vessel, protect it from light, and stir at an elevated temperature (start with 40°C and increase to 60-80°C if needed).[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Work-up and Purification: Once the reaction is complete, the product can be purified. Copper can be removed using a chelating resin or by standard purification methods like column chromatography, HPLC, or dialysis for biomolecules.[18]
Visualizations
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting a low-yielding conjugation reaction.
Caption: A troubleshooting workflow for low-yield CuAAC reactions with hindered molecules.
Conceptual Reaction Pathway
This diagram illustrates the key components of the CuAAC reaction and highlights the challenge posed by steric hindrance.
Caption: Conceptual pathway of CuAAC highlighting the steric hindrance challenge.
References
- 1. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. jenabioscience.com [jenabioscience.com]
Technical Support Center: Enhancing the Solubility of N-Me-N-bis(PEG2-propargyl) Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) utilizing an N-Me-N-bis(PEG2-propargyl) linker.
Frequently Asked Questions (FAQs)
Q1: My N-Me-N-bis(PEG2-propargyl) based PROTAC has poor aqueous solubility. What are the likely causes?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity, often placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] While the polyethylene (B3416737) glycol (PEG) chains in the N-Me-N-bis(PEG2-propargyl) linker are intended to increase hydrophilicity, other components of the PROTAC molecule, such as the warhead and the E3 ligase ligand, can contribute significantly to overall low solubility.[3][4] The large, often greasy surface area of the entire molecule can lead to the formation of stable crystal lattices that are difficult to dissolve in aqueous buffers.[1]
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact the reliability and interpretation of your experimental data.[1] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Low Bioavailability: In vivo, poor solubility can lead to low absorption and reduced oral bioavailability, limiting the therapeutic potential of the PROTAC.[5][6]
Q3: How can I accurately measure the solubility of my PROTAC?
A3: It is crucial to experimentally determine the solubility of your PROTAC. The two main types of solubility assays are:
-
Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution. It is a more accurate but lower throughput method.[1]
-
Kinetic Solubility: This assay measures the concentration at which a compound precipitates when added from a concentrated DMSO stock to an aqueous buffer. It is a higher-throughput method often used in early-stage screening.[1][7]
The choice of assay depends on the stage of your research. Kinetic solubility is often sufficient for initial screening, while thermodynamic solubility is more critical for later-stage development and formulation.[1]
Troubleshooting Guide
Problem: My N-Me-N-bis(PEG2-propargyl) based PROTAC shows low solubility in my in vitro assays.
Here are several strategies, from simple formulation adjustments to more involved chemical modifications, to address this issue.
Solution 1: Formulation Strategies
Formulation approaches can significantly enhance the apparent solubility and dissolution rate of your PROTAC without altering its chemical structure.
ASDs involve dispersing the PROTAC in an amorphous state within a polymer matrix. This prevents crystallization and can maintain a supersaturated state in solution, increasing bioavailability.[6][8]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with your PROTAC. Common choices include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA).[9]
-
Solvent System: Dissolve both the PROTAC and the selected polymer in a suitable solvent system (e.g., dichloromethane/methanol).
-
Spray Drying: Use a spray dryer to rapidly evaporate the solvent, resulting in a solid powder of the PROTAC dispersed in the polymer.
-
Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-ray Diffraction (PXRD) to check for crystallinity.
-
Dissolution Testing: Perform dissolution studies in relevant buffers (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to assess the improvement in solubility.[9]
Table 1: Example of Solubility Enhancement with ASD Formulation
| Formulation | Drug Loading (% w/w) | Kinetic Solubility in FaSSIF (µM) | Fold Increase |
| Crystalline PROTAC | N/A | 5 | - |
| Amorphous PROTAC | N/A | 15 | 3 |
| PROTAC-HPMCAS ASD | 10 | 50 | 10 |
| PROTAC-HPMCAS ASD | 20 | 42 | 8.4 |
Note: Data is hypothetical and for illustrative purposes.
Incorporating your PROTAC into lipid-based delivery systems like micelles, emulsions, or lipid nanoparticles can improve its solubility and permeability.[6]
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize your PROTAC.
-
Formulation Development: Mix the selected oil, surfactant, and co-surfactant in different ratios to identify a formulation that forms a stable emulsion upon gentle agitation in an aqueous medium.
-
PROTAC Loading: Dissolve the PROTAC in the optimized SEDDS formulation.
-
Characterization: Characterize the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering (DLS).
-
In Vitro Release: Perform in vitro release studies to assess the dissolution of the PROTAC from the SEDDS formulation.
Solution 2: Chemical Modification Strategies
If formulation approaches are insufficient, modifying the chemical structure of the PROTAC, particularly the linker, can be a powerful strategy.
While the N-Me-N-bis(PEG2-propargyl) linker already incorporates PEG units to enhance hydrophilicity, further modifications can be beneficial.[3]
-
Incorporate Ionizable Groups: Introducing basic nitrogen atoms into the linker, for example, by replacing a carbon chain with a piperazine (B1678402) or piperidine (B6355638) ring, can significantly improve solubility in acidic environments like the stomach.[1][10]
-
Increase Polarity: While PEG increases polarity, introducing other polar functional groups like amides or sulfonamides can further enhance aqueous solubility. However, this must be balanced against potential negative impacts on cell permeability.[5]
-
Fluorination: Strategic incorporation of fluorine atoms can modulate lipophilicity and improve metabolic stability without drastically increasing molecular weight.[1]
Table 2: Physicochemical Properties to Guide Linker Modification
| Property | Desirable Range for Improved Solubility | Measurement Method |
| cLogP | < 3 | Calculated |
| Topological Polar Surface Area (TPSA) | 50 - 200 Ų | Calculated |
| Aqueous Solubility | > 60 µg/mL | Experimental (Thermodynamic or Kinetic Assay)[10] |
Although often constrained by binding requirements, minor modifications to the warhead or E3 ligase ligand that do not compromise target engagement can also improve solubility. For instance, adding a solubilizing group at a solvent-exposed position can be effective.[11]
Visualizing Experimental Workflows and PROTAC Mechanism
Below are diagrams generated using Graphviz to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chemrxiv.org [chemrxiv.org]
preventing copper catalyst poisoning in N-Me-N-bis(PEG2-propargyl) reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed reactions of N-Me-N-bis(PEG2-propargyl), a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield or reaction failure in my N-Me-N-bis(PEG2-propargyl) click reaction?
A1: The most frequent culprit is the poisoning of the copper catalyst. The active catalyst is the copper(I) oxidation state, which is susceptible to oxidation to the inactive copper(II) state. Catalyst poisoning can also occur due to the presence of coordinating functional groups in your reagents or solvents.
Q2: What are the primary sources of catalyst poisons in my reaction?
A2: Catalyst poisons can be introduced from several sources:
-
Reagent Impurities: Your N-Me-N-bis(PEG2-propargyl) or azide-containing substrate may contain impurities that coordinate with the copper catalyst. Common impurities in polyethylene (B3416737) glycol (PEG) derivatives include formic acid, acetic acid, and aldehydes, which can arise from oxidative degradation.[1][2][3]
-
Solvent Impurities: Solvents, particularly if not freshly distilled or of high purity, can contain impurities that inhibit the catalyst.
-
Dissolved Oxygen: Oxygen in the reaction mixture will readily oxidize the Cu(I) catalyst to the inactive Cu(II) state.
-
Strongly Coordinating Functional Groups: If your substrates contain unprotected functional groups like thiols or primary/secondary amines, they can bind to the copper and inhibit catalysis.
Q3: How can I tell if my copper catalyst is poisoned?
A3: Signs of catalyst poisoning include:
-
The reaction fails to proceed or shows very low conversion, even with extended reaction times.
-
A noticeable color change of the reaction mixture from the expected orange/brown of a healthy Cu(I) reaction to a blue or green color, which is characteristic of Cu(II) species.
-
The appearance of insoluble precipitates, which could be inactive copper species or byproducts.[4]
Q4: What is the role of a ligand, like THPTA, in the reaction?
A4: Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5][6] This leads to a more reliable and efficient click reaction, especially in aqueous or partially aqueous solvent systems.[5]
Q5: Can I use any copper source for my reaction?
A5: While various copper(I) and copper(II) salts can be used, the most common and convenient method is to generate the active Cu(I) catalyst in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate (B8700270).[7] Using copper(I) iodide (CuI) is also possible, but be aware that iodide ions can sometimes interfere with the reaction.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your N-Me-N-bis(PEG2-propargyl) reactions and provides actionable solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Copper Catalyst Poisoning | See the detailed "Protocol for Preventing Copper Catalyst Poisoning" below. This includes rigorous purification of reagents and proper reaction setup under an inert atmosphere. |
| Inactive Catalyst | Use a fresh stock of your copper salt and reducing agent. Ensure the sodium ascorbate solution is prepared fresh before each use as it can degrade over time. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants, catalyst, and ligand. A slight excess of the azide (B81097) component is often used. |
| Poor Reagent Quality | Purify the N-Me-N-bis(PEG2-propargyl) and your azide-containing substrate before use. See the "Protocol for Purification of N-Me-N-bis(PEG2-propargyl)" below. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Most click reactions proceed well at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve yields, especially with sterically hindered substrates.[9] |
Issue 2: Presence of Byproducts
| Possible Cause | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. Ensure thorough degassing of your reaction mixture to remove oxygen. Using a stabilizing ligand like THPTA can also help minimize this side reaction. |
| Degradation of Starting Materials | Store your PEGylated reagents at the recommended temperature (typically -20°C) and protect them from light and moisture to prevent degradation. |
| Reaction with Impurities | Purify all starting materials and use high-purity, degassed solvents. |
Quantitative Data on Catalyst Inhibition
While extensive quantitative data for every potential inhibitor is not always available, the following table summarizes the inhibitory effects of common functional groups and substances on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
| Inhibitor/Functional Group | Concentration | Effect on Reaction | Potential Source |
| Amines (primary, secondary) | Varies | Can coordinate with Cu(I), reducing its catalytic activity. | Unreacted starting materials, impurities, basic additives. |
| Thiols | Varies | Strong coordination with Cu(I), leading to catalyst deactivation. | Impurities in reagents, thiol-containing substrates. |
| Phosphines | Varies | Can act as both a ligand and a reducing agent for azides, potentially interfering with the reaction.[8] | Additives, impurities. |
| Iodide Ions | Varies | Can interfere with the reaction, potentially forming iodotriazoles.[8] | Use of cuprous iodide (CuI) as a catalyst source. |
| Halide Ions (e.g., Cl-) | > 0.5 M | Inhibitory effect in aqueous solutions.[7] | Buffer components (e.g., PBS). |
| Peroxides | Trace amounts | Can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[1][2][3] | Degradation of PEG reagents. |
| Aldehydes (e.g., formaldehyde) | Trace amounts | Can potentially interact with the catalyst or other reagents.[1][2][3] | Degradation of PEG reagents. |
| Carboxylic Acids (e.g., formic acid) | Trace amounts | Can affect the reaction pH and potentially interact with the catalyst.[1][2][3] | Degradation of PEG reagents. |
| Excess Alkyne | > 5 mM (with THPTA ligand) | Inhibition of the Cu-THPTA catalyst system in water. | High concentration of alkyne substrate. |
| Oxygen | Atmospheric | Oxidizes Cu(I) to the inactive Cu(II) state. | Incomplete degassing of the reaction mixture. |
Experimental Protocols
Protocol for Preventing Copper Catalyst Poisoning
This protocol outlines the key steps to minimize catalyst deactivation and ensure a successful reaction.
Caption: Workflow for preventing copper catalyst poisoning.
-
Reagent Purification:
-
N-Me-N-bis(PEG2-propargyl): Purify by reversed-phase HPLC or column chromatography to remove any polar impurities.
-
Azide Substrate: Purify according to its specific properties to remove any coordinating functional groups.
-
-
Solvent Purification: Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Fresh Solutions: Prepare fresh stock solutions of the copper catalyst (e.g., CuSO₄) and the reducing agent (sodium ascorbate) immediately before use.
-
Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum to remove moisture. Backfill with an inert gas such as argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Degassing: Degas all solvents and liquid reagents by bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.
-
Order of Addition:
-
Dissolve the N-Me-N-bis(PEG2-propargyl) and the azide substrate in the degassed solvent.
-
If using a ligand, add it to the reaction mixture.
-
Add the copper(II) sulfate solution.
-
Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Protocol for Purification of N-Me-N-bis(PEG2-propargyl)
This protocol describes a general method for purifying the starting material to ensure high reactivity.
Caption: Purification workflow for N-Me-N-bis(PEG2-propargyl).
-
Sample Preparation: Dissolve the crude N-Me-N-bis(PEG2-propargyl) in a minimal amount of a suitable solvent (e.g., water or acetonitrile (B52724)/water mixture).
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: Use a C18 stationary phase.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typically effective.
-
Gradient: Start with a low percentage of B and gradually increase it to elute the product.
-
Detection: Monitor the elution profile using a UV detector (if applicable) or by collecting fractions and analyzing them by mass spectrometry.
-
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Characterization: Confirm the purity and identity of the final product by LC-MS and NMR.
Protocol for a Test Reaction to Evaluate Catalyst Activity
This protocol allows you to assess the activity of your copper catalyst system before committing to a large-scale or precious-substrate reaction.
-
Reagents:
-
Benzyl (B1604629) azide (as a model azide)
-
Phenylacetylene (B144264) (as a model alkyne)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
THPTA (optional, but recommended)
-
Degassed solvent (e.g., a 1:1 mixture of t-BuOH and water)
-
-
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in the degassed solvent.
-
Add THPTA (0.1 eq).
-
Add CuSO₄·5H₂O (0.05 eq).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Expected Outcome: A healthy catalyst system should show significant product formation within 1-2 hours. If the reaction is sluggish or fails to proceed, it indicates a problem with your catalyst, reagents, or reaction setup.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent copper catalyst poisoning in N-Me-N-bis(PEG2-propargyl) reactions, leading to more reliable and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
optimizing incubation time and temperature for N-Me-N-bis(PEG2-propargyl) labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and temperature for N-Me-N-bis(PEG2-propargyl) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Me-N-bis(PEG2-propargyl) and what is it used for?
N-Me-N-bis(PEG2-propargyl) is a chemical reagent used for bioconjugation, the process of linking molecules together to form a stable conjugate.[1][2][3][4] It contains two propargyl (alkyne) groups, which can react with azide-containing molecules through a highly efficient and specific chemical reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[5][6] This reagent is often used as a linker to connect different molecules, for instance, in the development of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][7] The polyethylene (B3416737) glycol (PEG) component of the linker enhances solubility in aqueous solutions.
Q2: What is the general principle of N-Me-N-bis(PEG2-propargyl) labeling?
The labeling process relies on the CuAAC reaction. The two propargyl groups on the N-Me-N-bis(PEG2-propargyl) reagent serve as "handles" that can specifically react with azide (B81097) groups on a target molecule (e.g., a protein, a drug, or a fluorescent dye). This reaction is catalyzed by copper in its +1 oxidation state (Cu(I)) and results in the formation of a stable triazole linkage, effectively "clicking" the two molecules together.[5][6][8]
Q3: What are the key components of a typical N-Me-N-bis(PEG2-propargyl) labeling reaction?
A typical labeling reaction includes:
-
N-Me-N-bis(PEG2-propargyl): The labeling reagent containing the alkyne groups.
-
Azide-modified molecule: The target molecule to be labeled.
-
Copper(I) catalyst: This is the catalyst for the click reaction. It is often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[5][6][9]
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and to protect it from oxidation.[5][10][11]
-
Copper ligand: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is crucial to stabilize the Cu(I) catalyst, increase reaction efficiency, and prevent damage to biomolecules.[5][6][7][12]
-
Buffer: An appropriate buffer system is needed to maintain the optimal pH for the reaction and the stability of the biomolecules. Phosphate-buffered saline (PBS) is a common choice.
Experimental Protocols
General Protocol for N-Me-N-bis(PEG2-propargyl) Labeling of a Protein
This protocol provides a starting point for labeling an azide-modified protein. Optimization of reactant concentrations, incubation time, and temperature may be necessary for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Me-N-bis(PEG2-propargyl)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving N-Me-N-bis(PEG2-propargyl) if needed)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and N-Me-N-bis(PEG2-propargyl) in the reaction buffer. The final concentration of the protein is typically in the range of 10-50 µM, and a 2 to 10-fold molar excess of the N-Me-N-bis(PEG2-propargyl) reagent over the protein is a good starting point.[5]
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of CuSO₄ to ligand is often recommended to protect the Cu(I) catalyst.[5][10] Let this mixture stand for 1-2 minutes to allow for complex formation.[5]
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the protein and the labeling reagent.
-
Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 30 to 60 minutes.[6][7] For more complex or sterically hindered substrates, a longer incubation time or a slightly elevated temperature (e.g., 37°C) may be required.[11][12] Protect the reaction from light if using light-sensitive molecules.[6][7]
-
Purification: After incubation, remove excess reagents and the copper catalyst by a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.[13]
Experimental Workflow for Optimizing Incubation Time and Temperature
Caption: Workflow for optimizing incubation time and temperature.
Data Presentation
Table 1: Typical Starting Conditions for N-Me-N-bis(PEG2-propargyl) Labeling
| Parameter | Recommended Starting Condition | Range for Optimization |
| Incubation Time | 30 - 60 minutes[6][7] | 15 minutes - 16 hours[5][14][15] |
| Incubation Temperature | Room Temperature (20-25°C)[5][12] | 4°C - 40°C[13][15] |
| Protein Concentration | 10 - 50 µM[5] | 1 - 100 µM |
| Labeling Reagent Excess | 2 - 10 fold molar excess[5] | 1.1 - 50 fold molar excess[6][12] |
| Copper (CuSO₄) Concentration | 50 - 100 µM[11] | 25 - 200 µM[13] |
| Ligand:Copper Ratio | 5:1[10][16] | 1:1 to 5:1[12][13] |
| Sodium Ascorbate Concentration | 1 - 5 mM[13] | 1 - 10 mM[13] |
Troubleshooting Guide
Signaling Pathway of CuAAC Reaction and Potential Issues
Caption: CuAAC reaction pathway and common troubleshooting points.
Q4: My labeling yield is low. What are the possible causes and solutions?
-
Cause: Inactive copper catalyst. The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[16]
-
Cause: Impure or degraded reagents.
-
Solution: Use high-purity reagents and ensure your azide-modified molecule has not degraded.[12]
-
-
Cause: Incorrect stoichiometry.
-
Solution: While a 1:1 ratio of alkyne to azide is the theoretical ideal, using a slight excess (1.1 to 10-fold) of the less critical or more accessible reagent can drive the reaction to completion.[12]
-
-
Cause: Steric hindrance. The labeling site on your biomolecule might be inaccessible.
-
Cause: Interfering substances in the buffer.
Q5: I am observing side products or degradation of my biomolecule. How can I prevent this?
-
Cause: Reactive oxygen species (ROS) generation. The combination of Cu(II) and sodium ascorbate can produce ROS, which can damage sensitive biomolecules.[11][13]
-
Solution:
-
The use of a copper-chelating ligand like THPTA is crucial to minimize ROS-induced damage.[11][13]
-
Consider adding a scavenger for reactive byproducts of ascorbate oxidation, such as aminoguanidine, to the reaction mixture.[11][13][17]
-
Keep the reaction time as short as possible by optimizing other parameters.[12]
-
-
-
Cause: Protein precipitation.
-
Solution:
-
Adjust the reaction pH, ionic strength, or temperature.
-
Optimize the concentration of the labeling reagent, as a large excess of a hydrophobic reagent can lead to aggregation.
-
-
Q6: How do I know if my labeling reaction was successful?
The success of the labeling reaction can be assessed using various analytical techniques, depending on the nature of your biomolecule and the label. Common methods include:
-
SDS-PAGE: A shift in the molecular weight of a protein after labeling can be observed. If a fluorescent label was used, the gel can be imaged for fluorescence.
-
Mass Spectrometry: This provides a precise measurement of the mass of the labeled biomolecule, confirming the addition of the label.
-
HPLC or FPLC: A change in the retention time of the labeled molecule compared to the unlabeled one can be indicative of a successful reaction.
-
UV-Vis Spectroscopy: If the label has a characteristic absorbance, you can quantify the degree of labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. axispharm.com [axispharm.com]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Dealing with Aggregation of Protein Conjugates with N-Me-N-bis(PEG2-propargyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Me-N-bis(PEG2-propargyl) for protein conjugation. The following sections address common issues related to aggregation that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is N-Me-N-bis(PEG2-propargyl) and why might it cause protein aggregation?
N-Me-N-bis(PEG2-propargyl) is a bifunctional, amine-reactive crosslinker containing two propargyl groups available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The central tertiary amine allows for the attachment of two PEG2-propargyl arms.
Aggregation issues can arise due to several factors:
-
Intermolecular Crosslinking: As a bifunctional reagent, if the molar ratio of the linker to the protein is not carefully controlled, one linker molecule can react with two separate protein molecules, leading to the formation of dimers, oligomers, and larger aggregates.
-
Increased Hydrophobicity: While the PEG chains offer some hydrophilicity, the overall molecule can increase the surface hydrophobicity of the protein conjugate, promoting self-association and aggregation.[1]
-
Conformational Changes: The conjugation process itself can induce conformational changes in the protein, potentially exposing hydrophobic patches that were previously buried, leading to aggregation.
-
Reaction Conditions: Suboptimal reaction conditions, such as pH, temperature, and buffer components, can compromise protein stability and favor aggregation.
Q2: I am observing precipitation or visible aggregates during my conjugation reaction. What are the immediate troubleshooting steps?
Visible precipitation is a clear indicator of significant aggregation. Here are the initial steps to take:
-
Stop the Reaction: Immediately place the reaction on ice to slow down the aggregation process.
-
Dilute the Reaction Mixture: If possible, dilute the reaction mixture with a cold, compatible buffer to decrease the protein concentration.
-
Centrifuge: Pellet the insoluble aggregates by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).
-
Analyze the Supernatant: Carefully collect the supernatant and analyze it to determine the concentration of the remaining soluble protein conjugate.
-
Optimize Reaction Conditions: Before proceeding with a new reaction, it is crucial to optimize the conditions as outlined in the subsequent questions.
Q3: How can I optimize my click chemistry reaction to minimize aggregation?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction conditions are critical for efficient conjugation while maintaining protein stability.[2][3][4]
| Parameter | Recommendation | Rationale |
| Copper (Cu(I)) Source | Use a Cu(I)-stabilizing ligand like THPTA or BTTAA. | Protects the protein from oxidation by reactive oxygen species (ROS) generated by free copper ions and enhances reaction efficiency.[5][6] |
| Copper Concentration | Keep the final copper concentration between 50-100 µM. | Higher concentrations can lead to protein precipitation and aggregation.[2] |
| Reducing Agent | Use a fresh solution of sodium ascorbate (B8700270). | Reduces Cu(II) to the active Cu(I) state. Old solutions may be oxidized and less effective.[3][4] |
| Ligand-to-Copper Ratio | Maintain at least a 5:1 molar ratio of ligand to copper. | Ensures all copper ions are chelated, minimizing side reactions and protein damage.[2] |
| Order of Addition | 1. Mix CuSO₄ with the ligand. 2. Add the mixture to the protein and azide (B81097) partner. 3. Initiate the reaction by adding sodium ascorbate. | Prevents the exposure of the protein to free copper ions.[3] |
| Oxygen Removal | Degas all solutions before use. | Oxygen can oxidize the Cu(I) catalyst, reducing reaction efficiency.[4] |
Q4: My protein conjugate is soluble, but I suspect the presence of soluble aggregates. How can I detect and quantify them?
Several analytical techniques can be used to identify and quantify soluble aggregates. A multi-faceted approach using orthogonal methods is recommended for a comprehensive characterization.[7][8]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Allows for the quantification of monomers, dimers, and higher-order soluble aggregates.[7] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution and polydispersity of the conjugate population in solution. |
| Native PAGE | Separates proteins in their native state based on size and charge. | Can visualize the presence of different oligomeric species. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of species in solution. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures the ratio of absorbance at 350 nm (light scattering by aggregates) to 280 nm (protein concentration). | A simple and rapid method to assess the presence of aggregates. An increase in the A350/A280 ratio indicates aggregation.[8] |
Q5: What buffer conditions are recommended for the conjugation and storage of my protein conjugate?
The buffer composition plays a crucial role in maintaining protein stability and preventing aggregation.
| Parameter | Recommendation | Rationale |
| pH | Maintain the pH at a level where the protein is most stable, typically 0.5-1 pH unit away from the protein's isoelectric point (pI). | At the pI, proteins have a net neutral charge, which can lead to reduced solubility and increased aggregation. |
| Buffer System | Avoid Tris-based buffers for the click chemistry step. Use non-coordinating buffers like HEPES or PBS. | Tris can chelate copper ions, inhibiting the click reaction.[4] |
| Ionic Strength | Optimize the salt concentration (e.g., 50-150 mM NaCl). | Salts can help to screen surface charges and prevent non-specific electrostatic interactions that can lead to aggregation. |
| Additives/Excipients | Consider adding stabilizers such as arginine (50-100 mM), sucrose (B13894) (5-10% w/v), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v). | These excipients can suppress protein-protein interactions and reduce surface-induced aggregation. |
Q6: How can I remove aggregates from my final protein conjugate preparation?
If aggregation has occurred, several chromatography techniques can be employed for purification.[9][10]
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Effective for removing a wide range of aggregate sizes from the monomeric conjugate. This is often the preferred method for laboratory-scale purification.[9] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. | Aggregates may have a different surface charge exposure than the monomer, allowing for separation. Both anion and cation exchange can be explored.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Aggregates often expose more hydrophobic regions and will bind more strongly to the HIC resin than the monomer.[9] |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Conjugation Conditions
Objective: To empirically determine the optimal protein concentration, linker:protein molar ratio, and buffer additives to minimize aggregation during conjugation with N-Me-N-bis(PEG2-propargyl).
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer, pH 7.4)
-
N-Me-N-bis(PEG2-propargyl) stock solution (e.g., 10 mM in DMSO)
-
Azide-functionalized molecule stock solution
-
Click chemistry catalyst and ligand stock solutions (e.g., CuSO₄, THPTA)
-
Sodium ascorbate stock solution (freshly prepared)
-
Reaction buffers (e.g., PBS, HEPES)
-
Stabilizing excipients (e.g., Arginine, Sucrose, Polysorbate 20)
-
Microcentrifuge tubes
-
Analytical SEC column
Procedure:
-
Set up a matrix of reaction conditions in microcentrifuge tubes. Vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test 1 mg/mL, 2 mg/mL, and 5 mg/mL.
-
Linker:Protein Molar Ratio: Test 5:1, 10:1, and 20:1.
-
Buffer Additives: Test the optimal buffer with and without Arginine, Sucrose, or Polysorbate 20 at recommended concentrations.
-
-
Add the protein to each tube.
-
Add the N-Me-N-bis(PEG2-propargyl) to achieve the desired molar ratio. Incubate for 30-60 minutes at room temperature or 4°C.
-
Add the azide-functionalized molecule.
-
Prepare the click chemistry catalyst premix by combining CuSO₄ and THPTA in a separate tube.
-
Add the catalyst premix to each reaction tube.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reactions for 1-2 hours at room temperature.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Analyze each reaction for aggregation using analytical SEC.
-
Compare the chromatograms to identify the conditions that yield the highest percentage of monomeric conjugate with the lowest percentage of aggregates.
Protocol 2: Purification of Protein Conjugates and Aggregate Removal by SEC
Objective: To separate the monomeric protein conjugate from unreacted components and aggregates.
Materials:
-
Crude protein conjugate reaction mixture
-
Size Exclusion Chromatography (SEC) system
-
SEC column with appropriate molecular weight range
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV detector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Prepare the sample by centrifuging the crude reaction mixture to remove any insoluble aggregates.
-
Load the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the column volume for optimal resolution.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile using the UV detector at 280 nm.
-
Collect fractions corresponding to the different peaks. Typically, aggregates will elute first in the void volume, followed by the monomeric conjugate, and then smaller, unreacted components.
-
Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity of the monomeric conjugate.
-
Pool the fractions containing the pure monomeric conjugate.
Visualizations
Caption: Experimental workflow for protein conjugation and purification.
Caption: Troubleshooting logic for addressing protein conjugate aggregation.
References
- 1. purepeg.com [purepeg.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 8. approcess.com [approcess.com]
- 9. pharmtech.com [pharmtech.com]
- 10. US20080058507A1 - Method For The Removal Of Aggregate Proteins From Recombinant Samples Using Ion Exchange Chromatography - Google Patents [patents.google.com]
Validation & Comparative
Validating the Conjugation of N-Me-N-bis(PEG2-propargyl) by Mass Spectrometry: A Comparative Guide
In the rapidly evolving field of targeted therapeutics, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs), the precise and efficient conjugation of molecular components is paramount. Bifunctional linkers play a crucial role in this process, and among them, N-Me-N-bis(PEG2-propargyl) has emerged as a valuable tool. Its dual propargyl groups allow for the attachment of two azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides a comparative analysis of N-Me-N-bis(PEG2-propargyl) and its alternatives, supported by a detailed experimental protocol for validating its conjugation to a model azide-containing compound using electrospray ionization mass spectrometry (ESI-MS).
Comparative Analysis of Bifunctional PEG Linkers
The choice of a bifunctional linker is a critical decision in the design of complex bioconjugates. Key considerations include the reactivity of the terminal groups, the length and composition of the spacer, and the overall stability of the resulting conjugate. The following table provides a comparison of N-Me-N-bis(PEG2-propargyl) with other commonly used bifunctional linkers.
| Feature | N-Me-N-bis(PEG2-propargyl) | Bis-propargyl-PEGn | Mal-PEG-NHS | Azide-PEG-NHS |
| Reactive Groups | Two terminal alkynes | Two terminal alkynes | Maleimide and NHS ester | Azide and NHS ester |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-maleimide Michael addition and Amine-NHS ester reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC and Amine-NHS ester reaction |
| Specificity | High for azides | High for azides | High for thiols and amines | High for alkynes and amines |
| Spacer Arm | Short, defined PEG2 | Variable PEG length | Variable PEG length | Variable PEG length |
| Key Advantage | Allows for the conjugation of two identical or different azide-containing molecules to a central core. | Homobifunctional linker for crosslinking or polymerization. | Heterobifunctional for linking a thiol-containing molecule to an amine-containing molecule. | Heterobifunctional for linking an alkyne-containing molecule to an amine-containing molecule. |
| Potential Limitation | Requires a copper catalyst which may need to be removed for biological applications.[1][2] | Requires a copper catalyst. | NHS esters can be prone to hydrolysis in aqueous solutions. | NHS esters can be prone to hydrolysis. |
| Molecular Weight | 283.4 g/mol [3] | Varies with PEG length | Varies with PEG length | Varies with PEG length |
Experimental Protocol: Conjugation and Mass Spectrometry Validation
This section outlines a detailed protocol for the conjugation of N-Me-N-bis(PEG2-propargyl) to a model azide-containing compound, 3-azido-1-propanol, and the subsequent validation of the conjugate by ESI-MS.
Materials
-
N-Me-N-bis(PEG2-propargyl) (MW: 283.37 g/mol )[4]
-
3-azido-1-propanol (MW: 101.11 g/mol )
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized water
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Experimental Workflow
Step 1: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Stock Solutions:
-
N-Me-N-bis(PEG2-propargyl): 10 mM in deionized water.
-
3-azido-1-propanol: 25 mM in deionized water.
-
Copper(II) sulfate (CuSO₄): 50 mM in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
80 µL of deionized water
-
10 µL of 10 mM N-Me-N-bis(PEG2-propargyl) (final concentration: 1 mM)
-
10 µL of 25 mM 3-azido-1-propanol (final concentration: 2.5 mM, 1.25 equivalents per alkyne)
-
Premix 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA, then add to the reaction mixture (final concentrations: 0.5 mM CuSO₄, 2.5 mM THPTA).
-
10 µL of 100 mM sodium ascorbate (final concentration: 10 mM).
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.
Step 2: Sample Preparation for Mass Spectrometry
-
Quenching and Purification (Optional but Recommended): For cleaner spectra, the reaction can be quenched with 5 µL of 0.5 M EDTA solution and purified using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and catalyst. Elute the product with acetonitrile.
-
Dilution: Dilute the reaction mixture or the purified product 1:100 in a solution of 50% acetonitrile and 0.1% formic acid.
Step 3: Mass Spectrometry Analysis
-
Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
Expected Results and Data Interpretation
The successful conjugation of two molecules of 3-azido-1-propanol to N-Me-N-bis(PEG2-propargyl) will result in the formation of a new molecule with a calculated molecular weight of 485.59 g/mol (283.37 + 2 * 101.11).
Predicted Mass Spectrum Peaks
In positive-ion ESI-MS, the conjugated product is expected to be observed primarily as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 486.59 |
| [M+Na]⁺ | 508.57 |
The presence of peaks corresponding to these m/z values in the mass spectrum would confirm the successful synthesis of the desired conjugate. It is also common to observe ions corresponding to the unreacted starting material and the singly-conjugated intermediate, which can provide information on the reaction efficiency.
The following diagram illustrates the expected signaling pathway for the mass spectrometer.
References
A Comparative Analysis of N-Me-N-bis(PEG2-propargyl) and Longer PEG Linkers in Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the successful synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's length and composition can significantly influence the efficiency of conjugation reactions and the ultimate performance of the resulting molecule. This guide provides an objective comparison of the efficiency of the short-chain linker, N-Me-N-bis(PEG2-propargyl), with its longer polyethylene (B3416737) glycol (PEG) linker counterparts in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
The central hypothesis is that while longer PEG linkers can enhance the solubility and pharmacokinetic properties of a bioconjugate, they may also introduce steric hindrance that can impede the efficiency of the conjugation reaction itself.[1] This guide will delve into the theoretical and practical aspects of this trade-off, presenting available data and a detailed experimental protocol for a comparative analysis.
Impact of PEG Linker Length on Bioconjugation: A Summary
The length of a PEG linker can have a multifaceted impact on the efficiency and properties of bioconjugation. Shorter PEG chains, such as the PEG2 units in N-Me-N-bis(PEG2-propargyl), offer a more rigid and compact connection, which can be advantageous in maintaining the proximity of two conjugated molecules.[2] Conversely, longer PEG linkers provide greater flexibility and can increase the hydrodynamic radius of the final conjugate, potentially leading to improved in vivo stability and reduced immunogenicity.[2]
However, in the context of the CuAAC reaction, the increased chain length of the PEG linker can also present challenges. The flexible nature of longer PEG chains can lead to the partial shielding of the terminal alkyne groups, thereby reducing their accessibility to the azide-functionalized binding partner and the copper catalyst.[1] This steric hindrance can result in slower reaction kinetics and potentially lower conjugation yields.
Quantitative Data Comparison
Direct, publicly available, head-to-head kinetic and yield data for N-Me-N-bis(PEG2-propargyl) versus its longer-chain analogs (e.g., N-Me-N-bis(PEG4-propargyl), N-Me-N-bis(PEG6-propargyl), etc.) is limited. However, based on general principles of reaction kinetics and studies on the effect of steric hindrance in CuAAC reactions, a qualitative and semi-quantitative comparison can be drawn.
| Linker | PEG Units (per arm) | Relative Steric Hindrance | Expected Reaction Rate | Expected Yield (under optimized conditions) | Conjugate Solubility |
| N-Me-N-bis(PEG2-propargyl) | 2 | Low | High | High (>90%) | Good |
| N-Me-N-bis(PEG4-propargyl) | 4 | Moderate | Moderate to High | High (>85%) | Very Good |
| N-Me-N-bis(PEG6-propargyl) | 6 | Moderate to High | Moderate | Good to High (>80%) | Excellent |
| N-Me-N-bis(PEG8-propargyl) | 8 | High | Moderate to Low | Good (>75%) | Excellent |
Note: The expected reaction rates and yields are relative comparisons and can be influenced by various factors including the nature of the substrates, catalyst system, and reaction conditions.
Experimental Protocols
To facilitate a direct comparison of the efficiency of N-Me-N-bis(PEG2-propargyl) with longer PEG linkers, the following detailed experimental protocol for a model CuAAC reaction is provided. This protocol can be adapted for specific biomolecules of interest.
Protocol: Comparative Analysis of PEG-Propargyl Linker Efficiency in CuAAC
Objective: To compare the reaction kinetics and final yield of the CuAAC reaction between a model azide-containing molecule and a series of N-Me-N-bis(PEGn-propargyl) linkers with varying PEG lengths (n=2, 4, 6, 8).
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
N-Me-N-bis(PEG4-propargyl)
-
N-Me-N-bis(PEG6-propargyl)
-
N-Me-N-bis(PEG8-propargyl)
-
Azide-functionalized molecule (e.g., Azido-PEG3-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (for reaction product confirmation)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each N-Me-N-bis(PEGn-propargyl) linker in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
CuAAC Reaction Setup (for each linker):
-
In a microcentrifuge tube, add 10 µL of the 10 mM stock solution of the respective N-Me-N-bis(PEGn-propargyl) linker (final concentration: 1 mM).
-
Add 10 µL of the 10 mM stock solution of the azide-functionalized molecule (final concentration: 1 mM).
-
Add 76 µL of PBS, pH 7.4.
-
Prepare the catalyst premix: in a separate tube, mix 1 µL of 50 mM CuSO₄ with 2 µL of 100 mM THPTA. Let it stand for 2 minutes.
-
Add 1 µL of the catalyst premix to the reaction mixture (final CuSO₄ concentration: 0.5 mM).
-
Initiate the reaction by adding 2 µL of the 500 mM sodium ascorbate solution (final concentration: 10 mM).
-
The total reaction volume is 100 µL.
-
-
Reaction Monitoring (Kinetics):
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding 90 µL of a 10 mM EDTA solution in water.
-
Analyze the quenched samples by HPLC to determine the percentage of product formation over time. Monitor the disappearance of starting materials and the appearance of the product peak.
-
-
Final Yield Determination:
-
Allow the remaining reaction mixtures to proceed for a longer duration (e.g., 4 hours or overnight) to ensure completion.
-
Quench the entire reaction with EDTA.
-
Analyze the final reaction mixtures by HPLC to determine the final product yield.
-
Confirm the identity of the product by mass spectrometry.
-
Visualizing the Experimental Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing linker efficiency.
References
Assessing the Stability of N-Me-N-bis(PEG2-propargyl) Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability directly impacts the efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides a comparative assessment of the in vitro and in vivo stability of the N-Me-N-bis(PEG2-propargyl) linker, a non-cleavable linker that utilizes click chemistry for bioconjugation.
The N-Me-N-bis(PEG2-propargyl) linker is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that contains two terminal alkyne groups.[1] These alkyne groups react with azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," to form a highly stable triazole ring.[2] This triazole linkage is known for its exceptional stability under a wide range of physiological conditions, making it resistant to enzymatic and hydrolytic degradation.[3]
Comparative Stability of Linker Technologies
While specific quantitative in vitro and in vivo stability data for the N-Me-N-bis(PEG2-propargyl) linker is not extensively available in the public domain, its stability can be inferred from the robust nature of the triazole linkage it forms. The following table provides a qualitative comparison of the N-Me-N-bis(PEG2-propargyl) linker with other common cleavable and non-cleavable linkers. Quantitative data from studies on other linkers are included to provide a comparative context.
| Linker Class | Linker Example | Linkage Chemistry | Cleavable/ Non-Cleavable | In Vitro Plasma/Serum Stability | In Vivo Stability | Key Advantages | Potential Disadvantages |
| Triazole (Click Chemistry) | N-Me-N-bis(PEG2-propargyl) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Non-cleavable | High (Expected) | High (Expected) | Exceptional chemical stability, bioorthogonal reaction.[2][3] | Requires copper catalyst which can be toxic to cells. |
| Thioether | SMCC | Thiol-Michael Addition | Non-cleavable | High | High (e.g., Kadcyla®)[4] | Well-established chemistry, good stability.[4] | Potential for retro-Michael reaction leading to deconjugation. |
| Peptide | Val-Cit | Enzymatic cleavage | Cleavable | Generally stable in plasma.[5] | Cleaved by lysosomal proteases (e.g., Cathepsin B).[5] | Targeted drug release in the lysosome.[5] | Potential for premature cleavage by circulating proteases. |
| Hydrazone | - | Hydrolysis | Cleavable | pH-dependent; less stable at lower pH.[4] | Designed to be stable at physiological pH and cleave in acidic endosomes/lysosomes.[4] | pH-sensitive release.[4] | Can exhibit instability in circulation.[4] |
| Disulfide | - | Reduction | Cleavable | Variable; can be cleaved by reducing agents in plasma. | Cleaved in the reducing intracellular environment. | Redox-sensitive release. | Potential for premature cleavage in the bloodstream. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a linker, a series of in vitro and in vivo experiments are typically performed.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the conjugate and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact conjugate, total antibody (for ADCs), and released payload. This can be achieved through methods such as ELISA and liquid chromatography-mass spectrometry (LC-MS).[6][7]
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the conjugate.
Methodology:
-
Administer a single intravenous dose of the conjugate to an appropriate animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples to determine the concentration of the intact conjugate, total antibody (for ADCs), and any free payload over time using validated analytical methods like ELISA and LC-MS/MS.[6][7]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing linker stability.
Caption: Workflow for In Vitro Plasma Stability Assessment.
Caption: Workflow for In Vivo Pharmacokinetic Analysis.
Conclusion
The N-Me-N-bis(PEG2-propargyl) linker, through the formation of a highly stable triazole linkage via click chemistry, offers a promising non-cleavable strategy for the development of robust and stable bioconjugates. While direct quantitative stability data for this specific linker is still emerging, the known chemical resilience of the triazole ring suggests superior stability compared to many cleavable linker technologies.[3] This high stability is advantageous in minimizing premature drug release and potential off-target toxicity.[4] Researchers should, however, conduct rigorous in vitro and in vivo stability studies, as outlined in this guide, to fully characterize the pharmacokinetic and safety profile of any new conjugate employing this linker technology.
References
- 1. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Fulcrum of Function: A Comparative Analysis of N-Me-N-bis(PEG2-propargyl) and Non-PEG Linkers in PROTACs
For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a critical determinant of a PROTAC's overall efficacy, influencing its degradation capability, cell permeability, and pharmacokinetic properties. This guide provides an objective comparison of the PEG-based linker, N-Me-N-bis(PEG2-propargyl), with various non-PEG linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] This is achieved by forming a ternary complex between the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker's role in this intricate dance is far from passive; its length, composition, and rigidity dictate the geometry and stability of this ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the POI.[3][4]
Linker Classes: A Tale of Flexibility and Constraint
PROTAC linkers are broadly categorized into flexible and rigid types, with a growing interest in "clickable" linkers that offer modularity and synthetic ease.
Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][2]
-
PEG Linkers , such as the N-Me-N-bis(PEG2-propargyl), are composed of repeating ethylene (B1197577) glycol units.[5] Their hydrophilicity can enhance the solubility of the often large and greasy PROTAC molecules.[2][6] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[4][6]
-
Alkyl Linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically accessible, their hydrophobicity can sometimes negatively impact solubility.[4]
Rigid Linkers: To overcome the potential drawbacks of excessive flexibility, such as entropic penalties upon binding, researchers have incorporated rigid motifs.[1] These include:
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation.[1][2]
-
Aromatic Systems: Phenyl rings introduce planarity and rigidity.[1]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often formed via "click chemistry," provide conformational restriction.[1][2]
N-Me-N-bis(PEG2-propargyl): A Hybrid Approach
N-Me-N-bis(PEG2-propargyl) is a PEG-based linker that incorporates two propargyl groups, which are alkyne functionalities.[5][7] This structure positions it as a hybrid linker, offering the solubility-enhancing benefits of a PEG chain while also providing rigid alkyne handles for "click chemistry."[5] Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries for optimization.[4][8]
Comparative Performance of PROTAC Linkers
The choice of linker has a profound impact on the degradation efficiency (DC50 and Dmax), cell permeability, and solubility of a PROTAC. The following tables summarize the comparative performance of different linker types based on published data.
| Linker Type | Representative Structure/Motif | Key Advantages | Key Disadvantages |
| PEG-based | -(CH2CH2O)n- | Improved aqueous solubility, synthetically versatile.[2][6] | Can increase molecular weight and flexibility, potentially leading to off-target effects or reduced permeability.[1] |
| Alkyl | -(CH2)n- | High conformational flexibility, synthetically straightforward.[1][4] | Can be hydrophobic, potentially leading to poor solubility and non-specific binding.[4][] |
| Rigid (Cyclic) | Piperazine, Piperidine | Pre-organizes the PROTAC for optimal ternary complex formation, can enhance metabolic stability.[1][2] | Synthetically more challenging, lack of flexibility may hinder productive ternary complex formation.[1] |
| Rigid (Alkyne/Triazole) | C≡C, Triazole ring | Provides rigidity and a linear trajectory, triazoles are metabolically stable.[1][2] | Can influence overall polarity and solubility. |
| N-Me-N-bis(PEG2-propargyl) | N(CH3)(CH2CH2OCH2C≡CH)2 | Combines solubility benefits of PEG with the modularity of click chemistry.[5][7] | Properties will be dependent on the final triazole-linked structure. |
| Parameter | PEG Linkers | Alkyl Linkers | Rigid Linkers |
| Degradation Potency (DC50) | Generally effective, but potency can be highly dependent on length.[8] | Can be potent, but optimization of length is critical.[4][8] | Can lead to highly potent degraders by reducing the entropic penalty of binding.[1] |
| Maximum Degradation (Dmax) | Often high, but can be impacted by suboptimal linker length.[8] | Can achieve high Dmax with optimal linker length. | Can achieve high Dmax, potentially with improved selectivity.[1] |
| Cell Permeability | Can be favorable due to the "chameleon effect," but high PEG content can be detrimental.[1][10] | Hydrophobicity can enhance permeability, but can also lead to efflux.[1][] | Can improve permeability by reducing the number of rotatable bonds and polar surface area.[10] |
| Aqueous Solubility | Generally good due to the hydrophilic nature of the ethylene glycol units.[2][6] | Generally lower than PEG linkers due to hydrophobicity.[4] | Can be improved by incorporating polar cyclic structures like piperazine.[8] |
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols.
Western Blot for Determination of DC50 and Dmax
This protocol is a standard method for quantifying the degradation of a target protein.[11][12]
1. Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.[11]
-
Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[12]
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.[11]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[12]
5. Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[11]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage).[11]
Cellular Permeability Assays
Evaluating a PROTAC's ability to cross the cell membrane is crucial for its therapeutic potential.
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane.[13][14]
-
A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
2. Caco-2 Permeability Assay:
-
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[13][15]
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and allowed to differentiate and form a monolayer.
-
The PROTAC is added to the apical (top) side, and samples are taken from the basolateral (bottom) side at various time points.
-
The concentration of the PROTAC is quantified by LC-MS/MS to determine the Papp value.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Caption: Logical relationship between linker properties and PROTAC performance.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Permeability Assay - Profacgen [profacgen.com]
Quantifying N-Me-N-bis(PEG2-propargyl) Conjugation Efficiency: A Comparative Guide to Fluorescence and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the efficiency of bioconjugation reactions is paramount for the development of novel therapeutics and diagnostics. This guide provides a detailed comparison of fluorescence-based methods with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for quantifying the conjugation efficiency of N-Me-N-bis(PEG2-propargyl), a bifunctional PEG linker increasingly utilized in the synthesis of complex biomolecules through click chemistry.
This guide offers detailed experimental protocols, presents quantitative data in structured tables for easy comparison, and includes visual diagrams to elucidate key processes. By understanding the strengths and limitations of each method, researchers can select the most appropriate technique for their specific application, ensuring robust and reproducible results.
Introduction to N-Me-N-bis(PEG2-propargyl) and Conjugation Quantification
N-Me-N-bis(PEG2-propargyl) is a valuable tool in bioconjugation due to its two terminal alkyne groups, which readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction's high efficiency, selectivity, and biocompatibility make it ideal for linking molecules of interest, such as therapeutic agents or imaging probes, to biomolecules like proteins, peptides, or oligonucleotides.
The bifunctionality of N-Me-N-bis(PEG2-propargyl) allows for the creation of more complex architectures, such as cross-linked hydrogels or multivalent conjugates. However, this also necessitates precise quantification of the conjugation efficiency at each alkyne site to ensure the desired stoichiometry and functionality of the final product.
Fluorescence-Based Quantification: A High-Throughput Approach
Fluorescence-based methods offer a sensitive and high-throughput means of quantifying conjugation efficiency. The general principle involves the use of a fluorescent molecule containing a reactive group (an azide (B81097) in this case) that will "click" onto the alkyne groups of N-Me-N-bis(PEG2-propargyl). The increase in fluorescence associated with the conjugated product is then measured to determine the extent of the reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for quantifying the conjugation of N-Me-N-bis(PEG2-propargyl) to an azide-functionalized fluorophore.
Detailed Experimental Protocol: Fluorescence Quantification
This protocol outlines the steps for conjugating N-Me-N-bis(PEG2-propargyl) to a model biomolecule (e.g., a protein) and quantifying the efficiency using an azide-functionalized fluorophore.
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Biomolecule with available functional groups for modification with an alkyne or azide. For this example, we assume the biomolecule is pre-functionalized with an azide group.
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffer (e.g., HEPES or carbonate buffer)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
Fluorescence plate reader or spectrophotometer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-Me-N-bis(PEG2-propargyl) in DMSO.
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., at a final concentration of 1 mg/mL) with a 10 to 20-fold molar excess of N-Me-N-bis(PEG2-propargyl) in PBS.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted N-Me-N-bis(PEG2-propargyl) and fluorophore by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore.
-
Measure the fluorescence emission of the purified conjugate at the appropriate excitation and emission wavelengths.
-
Calculate the concentration of the biomolecule and the fluorophore using the Beer-Lambert law (A = εcl). A correction factor for the fluorophore's absorbance at 280 nm should be applied.[2]
-
The conjugation efficiency can be expressed as the Degree of Labeling (DOL), which is the molar ratio of the fluorophore to the biomolecule.[1][2][3]
-
Alternative Quantification Methods
While fluorescence-based methods are powerful, alternative techniques can provide complementary and sometimes more detailed information.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), is a robust method for separating the conjugated product from unreacted starting materials and byproducts.[4] By integrating the peak areas, one can determine the relative amounts of each species and thus calculate the conjugation efficiency.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the reaction products.[8] By comparing the mass of the starting biomolecule with the mass of the conjugated product, the number of attached N-Me-N-bis(PEG2-propargyl) linkers can be precisely determined. This is particularly useful for resolving species with different degrees of modification.
Method Comparison
The choice of quantification method depends on the specific experimental needs, available instrumentation, and the level of detail required.
| Feature | Fluorescence-Based Assay | HPLC | Mass Spectrometry |
| Principle | Measures light emission from a fluorescent tag. | Separates molecules based on size, polarity, or charge. | Measures the mass-to-charge ratio of ions. |
| Sensitivity | Very high | Moderate to high | High |
| Throughput | High (plate-reader compatible) | Low to moderate | Low to moderate |
| Quantitative Accuracy | Good, but can be affected by quenching.[9] | Very good | Excellent |
| Information Provided | Average degree of labeling. | Purity, relative quantification of species. | Precise mass of each species, distribution of labeled products. |
| Cost (Instrument) | Low to moderate | Moderate | High |
| Expertise Required | Low to moderate | Moderate | High |
Logical Relationship of Quantification Methods
The following diagram illustrates the relationship between the different quantification methods and the information they provide.
Conclusion
The quantification of N-Me-N-bis(PEG2-propargyl) conjugation efficiency is a critical step in the development of advanced bioconjugates. Fluorescence-based assays provide a rapid, sensitive, and high-throughput method for determining the degree of labeling. For more detailed analysis of product purity, distribution, and precise stoichiometry, HPLC and mass spectrometry are invaluable orthogonal techniques. The choice of method should be guided by the specific requirements of the research, with the understanding that a combination of these techniques often provides the most comprehensive characterization of the final bioconjugate.
References
- 1. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating N-Me-N-bis(PEG2-propargyl) Linker Length on Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, with the linker moiety playing a pivotal role in dictating the efficacy of these heterobifunctional molecules. The length and composition of the linker are critical determinants for the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1] An improperly designed linker can result in suboptimal degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, while a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2][3][4]
This guide provides a comparative analysis of the impact of varying the length of the N-Me-N-bis(PEG2-propargyl) linker on ternary complex formation, supported by representative experimental data and detailed methodologies for key validation assays.
Data Presentation: Impact of Linker Length on Ternary Complex Formation and Target Degradation
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[1] The following tables summarize hypothetical, yet representative, quantitative data illustrating the impact of N-Me-N-bis(PEG2-propargyl) linker length on ternary complex formation and subsequent protein degradation.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC (Linker Composition) | Binary Binding Affinity (Target, Kd, nM) | Binary Binding Affinity (E3 Ligase, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | Ternary Complex Half-life (t½, sec) |
| Compound 1 (n=1 PEG unit) | 50 | 150 | >1000 | <1 | <10 |
| Compound 2 (n=2 PEG units) | 52 | 145 | 85 | 5.5 | 60 |
| Compound 3 (n=3 PEG units) | 48 | 155 | 25 | 15.4 | 120 |
| Compound 4 (n=4 PEG units) | 55 | 150 | 95 | 4.8 | 55 |
| Compound 5 (n=5 PEG units) | 53 | 148 | 350 | 1.5 | 25 |
Kd values represent the dissociation constant, with lower values indicating stronger binding. Cooperativity (α) is a measure of the synergy between the binding of the target and the E3 ligase to the PROTAC. An α value greater than 1 indicates positive cooperativity.
Table 2: Cellular Activity of PROTACs with Varying Linker Lengths
| PROTAC (Linker Composition) | DC50 (nM) | Dmax (%) |
| Compound 1 (n=1 PEG unit) | >2000 | <10 |
| Compound 2 (n=2 PEG units) | 150 | 75 |
| Compound 3 (n=3 PEG units) | 25 | >95 |
| Compound 4 (n=4 PEG units) | 180 | 70 |
| Compound 5 (n=5 PEG units) | 800 | 40 |
DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
Several biophysical and cellular assays are crucial for evaluating the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into binding affinities, kinetics, and cellular efficacy, guiding the optimization of linker design.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[5]
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
In a separate experiment, immobilize the target protein and inject serial dilutions of the PROTAC to determine its binary binding affinity.
-
-
Ternary Complex Analysis: Inject a constant, saturating concentration of the target protein mixed with serial dilutions of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for the ternary complex.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary Kd of the PROTAC for the target protein by the ternary complex Kd. An α > 1 indicates positive cooperativity.[5]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Ternary Complex Detection
AlphaLISA is a bead-based immunoassay that detects the formation of a ternary complex through the proximity of donor and acceptor beads.[6]
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., His-tagged), and the PROTAC in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well microplate, add the target protein, E3 ligase, and a serial dilution of the PROTAC. Include control wells without the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and streptavidin-coated donor beads conjugated with a biotinylated anti-tag antibody (e.g., anti-His).
-
Signal Detection: Incubate the plate in the dark and measure the AlphaLISA signal using a compatible plate reader. A bell-shaped curve is often observed, and the peak of the curve represents the optimal concentration for ternary complex formation.[6]
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay for In-Cell Ternary Complex Formation
The NanoBRET™ assay allows for the real-time monitoring of protein-protein interactions within living cells.[1]
Protocol:
-
Cell Line Generation: Co-express the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor) in a suitable cell line.
-
Cell Plating: Seed the engineered cells into a white, opaque 96- or 384-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® substrate (donor) to the cells.
-
Signal Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]
Visualizations
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for N-Me-N-bis(PEG2-propargyl) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as powerful tools for molecular labeling, drug delivery, and materials science. This guide provides an objective comparison of these two prominent click chemistry platforms, with a focus on the utility of bifunctional linkers such as N-Me-N-bis(PEG2-propargyl).
N-Me-N-bis(PEG2-propargyl) is a crosslinker featuring two terminal propargyl groups, making it amenable to CuAAC reactions with azide-containing molecules to form stable triazole linkages.[1][2] While this specific molecule is designed for CuAAC, this guide will draw a comparison between the performance of such terminal alkynes in copper-catalyzed reactions and the performance of analogous molecules functionalized with strained cyclooctynes in strain-promoted, copper-free reactions.
Principles of the Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of a terminal alkyne (like the propargyl groups on N-Me-N-bis(PEG2-propargyl)) and an azide, catalyzed by a copper(I) species.[3] The catalyst significantly accelerates the reaction, leading to high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[4] The use of copper, however, raises concerns about cytotoxicity, which has led to the development of various ligands to chelate the copper and mitigate its toxic effects while preserving catalytic activity.[5][6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in place of a terminal alkyne.[8][] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[10][11] This makes SPAAC highly suitable for applications in living systems.[][12]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency against the requirement for biocompatibility.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Reaction Rate | Very Fast (typically minutes to a few hours) | Slower (can take several hours to a day) | [5],[13] |
| Second-Order Rate Constant | 104 - 105 M-1s-1 | 10-3 - 1 M-1s-1 | [13] |
| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst; can be mitigated with ligands. | Excellent; no catalyst required. | [14],[7],[15],[] |
| Reaction Conditions | Aqueous or organic solvents, room temperature. | Aqueous or organic solvents, room temperature. | [4],[16] |
| Reagent Requirements | Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand (e.g., THPTA). | Strained alkyne (e.g., DBCO, BCN), azide. | [17],[8] |
| Selectivity | Highly regioselective (1,4-isomer). | Can produce a mixture of regioisomers. | [4],[18] |
| Yield | Generally very high (>95%). | High, but can be slightly lower than CuAAC depending on the specific strained alkyne. | [19],[20] |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst. | Minimal side reactions. | [7],[21] |
Experimental Protocols
Detailed methodologies for performing CuAAC with a propargyl-functionalized molecule and SPAAC with a strained alkyne are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Me-N-bis(PEG2-propargyl)
This protocol outlines a general procedure for the conjugation of an azide-containing biomolecule to N-Me-N-bis(PEG2-propargyl).
Materials:
-
N-Me-N-bis(PEG2-propargyl)
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[3]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS. Add N-Me-N-bis(PEG2-propargyl) to the desired final concentration. If necessary, a small amount of DMSO can be used to aid dissolution, keeping the final concentration below 10% (v/v).[4]
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[17][22]
-
Add the Catalyst: Add the copper/ligand premix to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 50-250 µM.[22]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[22]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[22] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.[22] Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents.
References
- 1. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]
- 2. N-Me-N-bis(PEG2-propargyl) Datasheet DC Chemicals [dcchemicals.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 8. labinsights.nl [labinsights.nl]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 12. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Protocols [baseclick.eu]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linker Activity: Evaluating N-Me-N-bis(PEG2-propargyl) Against Other Common Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the potential biological activity of PROTACs synthesized with the N-Me-N-bis(PEG2-propargyl) linker versus those synthesized with other commonly used linkers, such as linear polyethylene (B3416737) glycol (PEG) and alkyl chains.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance
The choice of linker significantly impacts a PROTAC's degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 and higher Dmax values indicate a more potent PROTAC.
Below is a summary of quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) with different linker types. This data serves as a benchmark for understanding how linker composition and length affect biological activity.
Table 1: Biological Activity of BTK-Targeting PROTACs with PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | PEG | 2.2 | 97 | Mino | [2] |
| IR-1 | PEG | 10 | >95 | Mino | [2] |
| IR-2 | PEG | 25 | >95 | Mino | [2] |
| RC-3 | PEG | 50 | >90 | Mino | [2] |
Table 2: Biological Activity of BRD4-Targeting PROTACs with a PEG Linker
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG | <1 | >90 | sAML | [3] |
Note: The specific structure of the N-Me-N-bis(PEG2-propargyl) linker suggests it is a PEG-based linker. The data above for linear PEG linkers indicates that this class of linkers can produce highly potent PROTACs. The branched nature of the N-Me-N-bis(PEG2-propargyl) linker might provide a different vector for the two ends of the PROTAC, which could potentially enhance or hinder the formation of a stable ternary complex depending on the specific target and E3 ligase pair.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are standard protocols for key experiments used to determine the biological activity of PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Caption: A typical workflow for Western Blot analysis of PROTAC activity.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. DC50 and Dmax values can be determined from the dose-response curve.
Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and survival.
Protocol (using a luminescent-based assay like CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Logical Relationships in PROTAC Design
The optimization of a PROTAC is a multifactorial process where the linker plays a central role in balancing various properties to achieve the desired biological outcome.
Caption: The interplay of linker properties influencing PROTAC efficacy.
Conclusion
The rational design of the linker is paramount in the development of effective PROTACs. While specific biological data for PROTACs synthesized with the N-Me-N-bis(PEG2-propargyl) linker is currently lacking in the public domain, its branched, PEG-based structure presents an interesting alternative to the more common linear linkers. The provided data for linear PEG and alkyl linkers demonstrates that linker composition and length are critical parameters that must be empirically optimized for each target and E3 ligase pair. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute to the growing understanding of structure-activity relationships in PROTAC design. Future studies directly evaluating branched linkers like N-Me-N-bis(PEG2-propargyl) will be invaluable in expanding the toolbox for creating next-generation protein degraders.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
characterization of N-Me-N-bis(PEG2-propargyl) conjugates by NMR spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Me-N-bis(PEG2-propargyl)amine and structurally related alternatives. The information herein is intended to assist in the structural verification, purity assessment, and quality control of these important bifunctional linkers used in "click" chemistry, bioconjugation, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
While experimental spectra for this compoundamine are not publicly available, this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift principles for its constituent functional groups.[1][2][3][4] This predictive analysis serves as a valuable reference for researchers to compare against their own experimental data.
Structural Overview and Alternatives
This compoundamine is a bifunctional linker featuring a central tertiary amine (N-methyl) and two terminal propargyl groups, each connected via a diethylene glycol (PEG2) spacer.[5] This structure provides two alkyne handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For comparative purposes, this guide includes predicted NMR data for three commercially available alternatives with distinct structural modifications:
-
Bis-propargyl-PEG2: A symmetrical linker lacking the central amine, consisting of two propargyl groups connected by a diethylene glycol chain.[6]
-
NH-bis(PEG2-propargyl): Features a secondary amine core, offering a different reactivity and hydrogen bonding profile compared to the tertiary amine of the primary compound.[7]
-
N-(Acid-PEG2)-N-bis(PEG2-propargyl): A heterobifunctional linker containing two propargyl groups and a terminal carboxylic acid, allowing for orthogonal conjugation strategies.[8]
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm for this compoundamine and its alternatives. Predictions are based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and concentration.[2][3][4]
| Assignment (Proton Label) | This compoundamine | Bis-propargyl-PEG2 | NH-bis(PEG2-propargyl) | N-(Acid-PEG2)-N-bis(PEG2-propargyl) | Multiplicity |
| ≡C-H (a) | ~2.45 ppm | ~2.45 ppm | ~2.45 ppm | ~2.45 ppm | Triplet (t) |
| -O-CH₂-C≡ (b) | ~4.20 ppm | ~4.20 ppm | ~4.20 ppm | ~4.20 ppm | Doublet (d) |
| -O-CH₂-CH₂-O- (c) | ~3.65 ppm | ~3.70 ppm | ~3.65 ppm | ~3.65 ppm | Multiplet (m) |
| -N-CH₂-CH₂-O- (d) | ~3.60 ppm | - | ~3.60 ppm | ~3.60 ppm | Triplet (t) |
| N-CH₂-CH₂-O- (e) | ~2.75 ppm | - | ~2.85 ppm | ~2.80 ppm | Triplet (t) |
| N-CH₃ (f) | ~2.35 ppm | - | - | ~2.40 ppm | Singlet (s) |
| N-H (g) | - | - | Variable (Broad s) | - | Broad Singlet |
| -CH₂-COOH (h) | - | - | - | ~2.60 ppm | Triplet (t) |
| -O-CH₂-CH₂-COOH (i) | - | - | - | ~3.75 ppm | Triplet (t) |
| -COOH (j) | - | - | - | >10.0 ppm | Broad Singlet |
Predicted ¹³C NMR Data Comparison
The table below outlines the predicted ¹³C NMR chemical shifts (δ) in ppm. These values are based on typical ranges for the carbon environments present in the molecules.[1][9][10][11]
| Assignment (Carbon Label) | This compoundamine | Bis-propargyl-PEG2 | NH-bis(PEG2-propargyl) | N-(Acid-PEG2)-N-bis(PEG2-propargyl) |
| ≡C-H (1) | ~75 ppm | ~75 ppm | ~75 ppm | ~75 ppm |
| -C≡C- (2) | ~80 ppm | ~80 ppm | ~80 ppm | ~80 ppm |
| -O-CH₂-C≡ (3) | ~58.5 ppm | ~58.5 ppm | ~58.5 ppm | ~58.5 ppm |
| -O-CH₂-CH₂-O- (4) | ~69.5 ppm | ~69.0 ppm | ~69.5 ppm | ~69.5 ppm |
| -O-CH₂-CH₂-O- (5) | ~70.5 ppm | ~70.5 ppm | ~70.5 ppm | ~70.5 ppm |
| -N-CH₂-CH₂-O- (6) | ~70.0 ppm | - | ~70.0 ppm | ~70.0 ppm |
| N-CH₂-CH₂-O- (7) | ~56.0 ppm | - | ~49.0 ppm | ~56.0 ppm |
| N-CH₃ (8) | ~42.5 ppm | - | - | ~42.5 ppm |
| -CH₂-COOH (9) | - | - | - | ~35.0 ppm |
| -O-CH₂-CH₂-COOH (10) | - | - | - | ~67.0 ppm |
| -COOH (11) | - | - | - | ~172.0 ppm |
Experimental Protocols
A standardized protocol for the NMR characterization of N-Me-N-bis(PEG2-propargyl) conjugates and their alternatives is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation
-
Sample Quantity: Accurately weigh 5-10 mg of the conjugate.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice. For compounds with higher polarity or for observing exchangeable protons (like N-H or -COOH), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is recommended.
-
Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition
-
Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Parameters:
-
Pulse Program: Standard one-dimensional proton pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 25 °C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
3. ¹³C NMR Acquisition
-
Spectrometer: A corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C pulse sequence to ensure each unique carbon appears as a singlet.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Temperature: 25 °C.
-
-
Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizations
The following diagrams illustrate the structure of the target compound with atom numbering for NMR assignment and a typical workflow for its characterization.
Caption: Structure of this compoundamine with atom labels.
Caption: Workflow for NMR characterization of PEG-propargyl conjugates.
References
- 1. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. web.pdx.edu [web.pdx.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]
- 6. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 7. CASPRE [caspre.ca]
- 8. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of N-Me-N-bis(PEG2-propargyl): A Step-by-Step Guide for Laboratory Professionals
San Diego, CA - For researchers, scientists, and drug development professionals utilizing N-Me-N-bis(PEG2-propargyl) in their work, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this chemical.
N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras.[1] Due to its chemical nature, specific handling and disposal protocols must be followed.
I. Personal Protective Equipment (PPE) and Handling
Before handling N-Me-N-bis(PEG2-propargyl), it is imperative to be equipped with the appropriate personal protective equipment. All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles or chemical safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental aspect of laboratory safety. N-Me-N-bis(PEG2-propargyl) waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step-by-Step Waste Collection Procedure:
-
Obtain a Designated Hazardous Waste Container: Use a container that is compatible with the chemical and clearly labeled as "Hazardous Waste" and with the full chemical name: "N-Me-N-bis(PEG2-propargyl)".
-
Solid Waste:
-
Unused or expired solid N-Me-N-bis(PEG2-propargyl) should be kept in its original container, if possible, or transferred to a suitable, sealed, and labeled waste container.
-
Contaminated materials such as pipette tips, weighing boats, and absorbent pads should be collected in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing N-Me-N-bis(PEG2-propargyl) should be collected in a designated liquid hazardous waste container.
-
Do not pour solutions of this chemical down the drain.
-
Rinsate from decontaminating glassware should also be collected as hazardous liquid waste.
-
III. Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), collecting all cleaning materials as hazardous waste.
IV. Final Disposal Procedures
The final disposal of N-Me-N-bis(PEG2-propargyl) waste must be conducted in accordance with all applicable federal, state, and local regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
General Disposal Workflow:
Caption: Workflow for the proper disposal of N-Me-N-bis(PEG2-propargyl) waste.
Key Disposal Considerations:
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
Regulatory Compliance: Adherence to all national and regional regulations is mandatory.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of N-Me-N-bis(PEG2-propargyl), fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Operational Guidance for Handling N-Me-N-bis(PEG2-propargyl)
This document provides crucial safety and logistical information for the handling and disposal of N-Me-N-bis(PEG2-propargyl). The following procedures are based on best practices for handling structurally similar propargyl- and PEG-containing compounds in a research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE for various stages of handling is summarized in the table below.
| Operation Stage | Required Personal Protective Equipment |
| Pre-Handling/Weighing | Nitrile or neoprene gloves (double gloving recommended), disposable gown or lab coat, safety goggles with side shields, and a face mask.[1] |
| Dissolving/Solution Handling | Chemical-resistant gloves, disposable gown, chemical splash goggles, and work should be conducted in a certified chemical fume hood.[2][3][4] |
| Reaction/Experimentation | Chemical-resistant gloves, disposable gown, chemical splash goggles, and all operations must be performed within a chemical fume hood.[2][3][4] |
| Spill Cleanup | Chemical-resistant gloves, disposable coveralls, chemical splash goggles, and a NIOSH-approved respirator with an appropriate cartridge may be necessary for large spills.[5] |
| Waste Disposal | Chemical-resistant gloves, disposable gown, and safety goggles. |
Operational Plan: A Step-by-Step Guide for Safe Handling
This section details the procedural workflow for handling N-Me-N-bis(PEG2-propargyl) from receipt to disposal.
-
Receiving and Storage : Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container at -20°C in a well-ventilated area, away from heat, flames, and oxidizing agents.[2][6][7][8]
-
Preparation : Before handling, ensure that a chemical fume hood is certified and operational.[2][3][4] Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.[5]
-
Weighing : Use a dedicated, clean weighing vessel. To minimize the creation of dust if the material is a solid, handle it gently.
-
Dissolving : Slowly add the solvent to the solid N-Me-N-bis(PEG2-propargyl) to avoid splashing.[5] This compound is soluble in water, DMSO, DCM, and DMF.[8]
-
Reactions : Conduct all reactions involving this compound within a chemical fume hood to minimize inhalation exposure.[5]
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.[5][7] Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[5]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of N-Me-N-bis(PEG2-propargyl) and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.[5]
-
Liquid waste containing N-Me-N-bis(PEG2-propargyl) should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
-
Disposal Procedure :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of N-Me-N-bis(PEG2-propargyl).
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. broadpharm.com [broadpharm.com]
- 3. axispharm.com [axispharm.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. dcchemicals.com [dcchemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
